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Core Science & Biosynthesis

Foundational

A Technical Guide to Boc-3-(1-Morpholinyl)-D-Ala-OH: A Keystone for Advanced Peptide Design

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical structure, properties, synthesis, and application of Boc-3-(1-Morpholinyl)-D-Ala...

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Author: BenchChem Technical Support Team. Date: April 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical structure, properties, synthesis, and application of Boc-3-(1-Morpholinyl)-D-Ala-OH. This non-natural amino acid derivative is a valuable building block in the synthesis of peptidomimetics and other complex molecular architectures, offering unique structural and functional attributes.

Molecular Architecture and Strategic Significance

1.1. Chemical Identity

  • Systematic Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-morpholin-4-ylpropanoic acid

  • Common Appellation: Boc-3-(1-Morpholinyl)-D-Ala-OH

  • CAS Number: 204375-68-6

  • Molecular Formula: C₁₂H₂₂N₂O₅

  • Molecular Weight: 274.31 g/mol

1.2. Deconstruction of the Molecular Structure

The structure of Boc-3-(1-Morpholinyl)-D-Ala-OH is a deliberate convergence of three functionally critical moieties, each contributing to its utility in sophisticated chemical synthesis:

  • The D-Alanine Core: The stereochemistry of the alpha-carbon is of paramount importance. The D-configuration, being the unnatural enantiomer of the proteogenic L-alanine, confers significant resistance to enzymatic degradation by proteases.[1] This intrinsic stability is a cornerstone of modern peptide drug design, aimed at extending the in-vivo half-life of therapeutic peptides.[1]

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: As a widely employed acid-labile protecting group in peptide synthesis, the Boc group ensures the selective reactivity of the carboxyl terminus during peptide coupling reactions.[2][3] Its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA), makes it an integral part of a robust and versatile synthetic strategy.[3][4][5]

  • The Morpholinyl Side Chain: The morpholine ring is recognized in medicinal chemistry as a "privileged structure" due to its favorable physicochemical properties.[6][7] Its incorporation can enhance aqueous solubility, improve cell permeability, and provide a hydrogen bond acceptor (the oxygen atom), which can be crucial for receptor binding affinity.[7][8] The morpholine moiety also introduces conformational rigidity to the peptide backbone, which can help to lock the peptide into a bioactive conformation.

Physicochemical and Analytical Profile

A comprehensive understanding of the physicochemical and analytical characteristics of Boc-3-(1-Morpholinyl)-D-Ala-OH is essential for its effective use.

2.1. Physicochemical Properties

PropertyTypical Value/DescriptionSignificance for Application
Appearance White to off-white solid/powderA primary indicator of product purity and consistency.
Purity ≥98% (typically assessed by HPLC)High purity is critical for achieving desired reaction outcomes and for the synthesis of compounds intended for biological evaluation.
Solubility Soluble in many organic solvents (e.g., DMF, DCM, Methanol).Dictates the choice of solvent systems for peptide coupling reactions and purification protocols.
Storage 2-8°C, desiccatedEnsures the long-term chemical stability of the compound, preventing degradation.

2.2. Analytical Characterization

The identity and purity of Boc-3-(1-Morpholinyl)-D-Ala-OH are confirmed through a combination of spectroscopic and chromatographic techniques.

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum will exhibit characteristic signals for the Boc group (a singlet around 1.4 ppm), the morpholine ring protons, and the protons of the D-alanine backbone. D₂O exchange can be used to identify the exchangeable N-H proton.
¹³C NMR The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the morpholine ring, and the carbons of the D-alanine core.
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, typically observing the [M+H]⁺ or [M+Na]⁺ ions.
HPLC Reversed-phase HPLC is used to determine the purity of the compound. A chiral HPLC method could be employed to confirm the enantiomeric purity.

Synthesis and Purification: A Practical Workflow

The synthesis of Boc-3-(1-Morpholinyl)-D-Ala-OH is a multi-step process that demands careful execution to ensure high yield and purity. Below is an illustrative synthetic workflow.

3.1. Synthetic Pathway

Caption: A representative synthetic workflow for Boc-3-(1-Morpholinyl)-D-Ala-OH.

3.2. Experimental Protocol: An Overview

  • Activation of the Starting Material: The synthesis typically begins with Boc-D-serine. The hydroxyl group of the serine side chain is converted into a good leaving group, often by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This step is critical as it prepares the molecule for the introduction of the morpholine moiety.

  • Nucleophilic Substitution: The tosylated intermediate is then reacted with morpholine. The nitrogen atom of morpholine acts as a nucleophile, displacing the tosylate group. This SN2 reaction is the key step in forming the desired product.

  • Purification: The crude product is purified using column chromatography on silica gel. A gradient of solvents, such as ethyl acetate in hexanes, is typically used to elute the product with high purity. This is a self-validating step, as the purity of the final compound is confirmed by analytical methods like HPLC and NMR.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-3-(1-Morpholinyl)-D-Ala-OH is as a specialized building block in Boc-chemistry solid-phase peptide synthesis (SPPS).

4.1. The Boc-SPPS Cycle

G Start Resin-Bound Peptide Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of Boc-3-(1-Morpholinyl)-D-Ala-OH (HBTU/HOBt or other coupling agents) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Next Repeat Cycle for Next Amino Acid Wash->Next Next->Deprotection

Caption: The iterative cycle of Boc-SPPS for peptide chain elongation.

4.2. Detailed Coupling Protocol

  • Resin Preparation: The synthesis begins with a resin-bound peptide chain with a free amino group at the N-terminus.

  • Activation of Boc-3-(1-Morpholinyl)-D-Ala-OH: The amino acid (typically 2-4 equivalents) is pre-activated in a separate vessel. This is achieved by dissolving it in a suitable solvent like DMF and adding a coupling reagent (e.g., HBTU) and a base (e.g., DIEA). This in-situ activation generates a highly reactive species.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test. A negative result (no color change) indicates the absence of free primary amines and the successful completion of the coupling step, a critical self-validating checkpoint.

  • Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove any unreacted reagents and byproducts before proceeding to the next deprotection step.

Conclusion

Boc-3-(1-Morpholinyl)-D-Ala-OH is a sophisticated and highly valuable building block for the synthesis of advanced peptides and peptidomimetics. Its unique combination of a D-amino acid core for enhanced stability, a Boc protecting group for seamless integration into SPPS workflows, and a morpholinyl side chain for modulating physicochemical and pharmacological properties makes it a powerful tool in the arsenal of the modern medicinal chemist. The methodologies and insights provided in this guide are intended to empower researchers to leverage the full potential of this compound in their drug discovery and development endeavors.

References

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?
  • Benchchem. (2026). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
  • Semantic Scholar. (2016). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • PubChem. Fmoc-3-(1-Morpholinyl)-L-Ala-OH.
  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Benchchem. Boc-3-(1-Morpholinyl)-L-Ala-OH.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • PMC - NIH.
  • Sigma-Aldrich. Boc-Ala-OH = 99.0 TLC 15761-38-3.
  • ChemicalBook. Boc-3-(1-Morpholinyl)-L-alanine.
  • Sigma-Aldrich. Boc-D-Ala-OH Novabiochem 7764-95-6.
  • Santa Cruz Biotechnology. Boc-Ala-OH | CAS 15761-38-3 | SCBT.
  • SpectraBase. Boc-Ala-OH - Optional[1H NMR] - Spectrum.
  • Scholars Research Library - Der Pharma Chemica. (2011).
  • MedchemExpress.com.
  • BOC-Amino Acids.
  • Aapptec Peptides. Boc-D-Ala-OH [7764-95-6].
  • Sigma-Aldrich. Boc- D -Ala-OH = 98.0 TLC 7764-95-6.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Aapptec Peptides. Boc-3-Pal-OH [117142-26-4].
  • Sigma-Aldrich. Boc d alanine,boc d lanine.
  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives.
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

Sources

Exploratory

A Technical Guide to the Solubility Profile of Boc-3-(1-Morpholinyl)-D-Ala-OH in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of Boc-3-(1-Morpholinyl)-D-Ala-OH, a specialized amino acid derivative used in peptide synthesis and drug discovery. We will explore the molecular characteristics governing its solubility, provide a predictive analysis across various organic solvent classes, and detail robust, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists engaged in the development of peptide-based therapeutics and other complex molecular entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising molecule to a viable therapeutic, solubility is a gatekeeper. Low solubility can lead to a cascade of challenges, including unpredictable results in in vitro assays, difficulties in purification, poor bioavailability, and significant hurdles in developing a stable and effective drug formulation.[1][2] For complex intermediates like Boc-3-(1-Morpholinyl)-D-Ala-OH, understanding the solubility profile is not merely an academic exercise; it is a foundational requirement for efficient process chemistry, particularly in choosing appropriate solvent systems for synthesis, coupling reactions, and purification.

This guide moves beyond a simple listing of data to explain the underlying chemical principles that dictate the solubility of this unique molecule. By understanding the 'why' behind its behavior, scientists can make more informed, predictive decisions, saving valuable time and resources.

Physicochemical Characterization of Boc-3-(1-Morpholinyl)-D-Ala-OH

The solubility of a compound is intrinsically linked to its molecular structure.[3] The "like dissolves like" principle, which states that solutes dissolve best in solvents with similar polarity, is the guiding concept.[4][5] To understand the solubility of Boc-3-(1-Morpholinyl)-D-Ala-OH, we must first dissect its key structural features.

  • Tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly increases the molecule's lipophilicity.[6] It consists of hydrocarbon moieties that primarily interact through weak van der Waals forces, favoring solubility in nonpolar and moderately polar aprotic solvents.

  • D-Alanine Backbone: The core amino acid structure provides a chiral center and a short aliphatic chain, contributing moderately to the overall size and shape.

  • Carboxylic Acid (-OH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence enhances solubility in polar protic solvents like alcohols.

  • Morpholinyl Group: The morpholine ring is a unique feature. It is a cyclic ether and a secondary amine, making it a polar, basic moiety.[7] The oxygen and nitrogen atoms can act as hydrogen bond acceptors, promoting interactions with polar solvents.[8] Morpholine itself is miscible with water and a wide array of organic solvents.[9]

This combination of a large nonpolar group (Boc), a polar acidic group (carboxylic acid), and a polar basic group (morpholine) makes Boc-3-(1-Morpholinyl)-D-Ala-OH an amphiphilic molecule with a complex solubility profile. Its behavior will be a delicate balance of these competing influences.

Caption: Key functional groups influencing the solubility of the molecule.

Predictive Solubility Profile & Solvent Selection

Based on the structural analysis, we can predict the solubility of Boc-3-(1-Morpholinyl)-D-Ala-OH across different solvent classes. Strong solute-solvent interactions are required to overcome the crystal lattice energy of the solid solute.[10][11]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to High The carboxylic acid group can hydrogen bond effectively with these solvents. The morpholine moiety also contributes to favorable interactions.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)High These solvents are excellent hydrogen bond acceptors, interacting strongly with the carboxylic acid proton. Their high polarity effectively solvates the polar regions of the molecule.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF, being more polar, will be a better solvent than diethyl ether. The Boc group enhances solubility, but the highly polar functional groups limit it.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents can solvate the nonpolar Boc group well, but offer weaker interactions for the polar groups compared to polar aprotic solvents.
Hydrocarbons Hexanes, TolueneVery Low These nonpolar solvents cannot effectively solvate the polar carboxylic acid and morpholine groups, leading to poor solubility.[12]
Water Water (neutral pH)Very Low The large, nonpolar Boc group dominates, leading to low aqueous solubility. Solubility is expected to increase at acidic or basic pH due to salt formation.

Expert Insight: For synthetic applications, such as peptide coupling, a solvent that can dissolve both the protected amino acid and the coupling reagents is needed. DMF and DCM are common choices in peptide synthesis and represent a good starting point for this molecule.[13] For purification by crystallization, a binary solvent system, such as DCM/Hexanes or Ethyl Acetate/Hexanes, would likely be effective.

Gold-Standard Protocols for Solubility Determination

Accurate solubility measurement is paramount. The two most common methods in drug discovery are the kinetic and equilibrium (thermodynamic) assays.[2][3]

Method 1: Equilibrium Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[12][14]

Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature until the dissolution and precipitation rates are equal. The concentration of the dissolved solute in the supernatant is then measured.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (e.g., 5-10 mg) of solid Boc-3-(1-Morpholinyl)-D-Ala-OH to a series of glass vials. The excess solid is crucial to ensure a saturated solution is formed.[12]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled shaker or rotator (e.g., set to 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[12]

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles.[1] This step is critical to avoid overestimation.

  • Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.[12]

  • Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 equil Agitate at Constant Temp (24-48 hours) prep2->equil sep1 Centrifuge to Pellet Solid equil->sep1 sep2 Filter Supernatant (0.45 µm) sep1->sep2 analysis1 Dilute Filtrate sep2->analysis1 analysis2 Quantify by HPLC vs. Calibration Curve analysis1->analysis2

Caption: Workflow for the equilibrium shake-flask solubility method.

Method 2: Kinetic Solubility for High-Throughput Screening

Kinetic solubility assays are widely used in early drug discovery for rapid assessment.[16][17] They measure the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous or organic medium. This value is often different from thermodynamic solubility but is valuable for ranking compounds.[2]

Principle: A small volume of a high-concentration DMSO stock solution is added to the test solvent. After a short incubation, the amount of compound that remains in solution after precipitation is measured.

Step-by-Step Protocol (Nephelometric Method):

  • Stock Solution: Prepare a concentrated stock solution of Boc-3-(1-Morpholinyl)-D-Ala-OH in 100% DMSO (e.g., 20 mM).

  • Plating: In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.

  • Solvent Addition: Add the test organic solvent to each well to achieve the desired final compound concentrations (e.g., creating a serial dilution). The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effect.[17]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).[2]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.[16] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Conclusion and Future Directions

The solubility profile of Boc-3-(1-Morpholinyl)-D-Ala-OH is governed by a complex interplay of its nonpolar Boc group and its polar carboxylic acid and morpholine moieties. It is predicted to have high solubility in polar aprotic solvents like DMF and DMSO, moderate solubility in alcohols and chlorinated solvents, and low solubility in nonpolar hydrocarbons and water. This understanding, grounded in fundamental chemical principles, allows for rational solvent selection in synthesis and purification. For definitive quantitative data, the shake-flask method remains the most reliable approach. Accurate characterization of this property is an indispensable step in accelerating the development of novel peptide-based therapeutics.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[16]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[1]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[2]

  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents. Retrieved from Benchchem website.[6]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from Chemistry Steps website.[4]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 17(6), 545-548.[3]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources website.[13]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website.[17]

  • A-Z Chemistry. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Retrieved from A-Z Chemistry website.[8]

  • Meijer, E. W., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society, 142(47), 19938–19956.[10][11]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from Chemistry LibreTexts website.[5]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.[18]

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility. Retrieved from Benchchem website.[12]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from Ataman Kimya website.

  • PubChem. (n.d.). Morpholine. Retrieved from PubChem website.[7]

  • Sigma-Aldrich. (n.d.). BOC-ON. Retrieved from Sigma-Aldrich website.[19]

  • Sigma-Aldrich. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved from Sigma-Aldrich website.[15]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website.[14]

  • The Merck Index Online. (n.d.). Morpholine. Retrieved from The Merck Index Online.[9]

Sources

Foundational

Stereochemistry and Chirality of Boc-3-(1-Morpholinyl)-D-Ala-OH: A Technical Guide to Unnatural Amino Acid Design and Application

Executive Summary The integration of unnatural amino acids into peptide drug discovery has revolutionized the development of therapeutics by addressing the inherent limitations of native peptides, such as poor pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of unnatural amino acids into peptide drug discovery has revolutionized the development of therapeutics by addressing the inherent limitations of native peptides, such as poor pharmacokinetic profiles and rapid proteolytic degradation. Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS: 788819-12-5)[1] represents a highly specialized building block that merges two powerful chemical strategies: the stereochemical inversion of the alpha-carbon (D-configuration) and the incorporation of a morpholine pharmacophore at the beta-position.

As a Senior Application Scientist, I have structured this guide to provide an in-depth mechanistic understanding of this molecule's stereochemistry, its physicochemical advantages, and field-proven protocols for integrating it into Solid-Phase Peptide Synthesis (SPPS).

Stereochemical Architecture & Cahn-Ingold-Prelog (CIP) Logic

The (R)-Configuration and CIP Priority

Boc-3-(1-Morpholinyl)-D-Ala-OH is a D-amino acid derivative. In standard proteinogenic amino acids, the L-enantiomer corresponds to the (S)-configuration (with the exception of cysteine). Conversely, D-amino acids typically possess the (R)-configuration. To rigorously define the chirality at the alpha-carbon (C2) of this molecule, we apply the Cahn-Ingold-Prelog (CIP) priority rules based on atomic number (Z):

  • Priority 1 (-NHBoc): The nitrogen atom (Z=7) directly attached to the chiral center takes the highest priority.

  • Priority 2 (-COOH): The carboxyl carbon is treated as being bonded to three oxygen atoms (due to the double bond), giving it priority over the beta-carbon.

  • Priority 3 (-CH2-Morpholine): The beta-carbon is bonded to a nitrogen atom (from the morpholine ring) and two hydrogens.

  • Priority 4 (-H): The hydrogen atom (Z=1) is the lowest priority group.

With the lowest priority group (H) pointing away from the viewer, the sequence from Priority 1 → 2 → 3 follows a clockwise direction, confirming the (R)-configuration [1].

CIP_Priority C_alpha Alpha-Carbon (Chiral Center) P1 Priority 1: -NHBoc (N, Z=7) C_alpha->P1 P2 Priority 2: -COOH (C bonded to O,O,O) C_alpha->P2 P3 Priority 3: -CH2-Morpholine (C bonded to N,H,H) C_alpha->P3 P4 Priority 4: -H (H, Z=1) C_alpha->P4 Result Configuration: (R) (D-Isomer) P1->Result P2->Result P3->Result

Caption: Logical flow of Cahn-Ingold-Prelog (CIP) priority rules determining the (R)-configuration.

Causality of Proteolytic Resistance

The primary rationale for utilizing the D-enantiomer in peptide design is to confer absolute resistance to endogenous proteases. Natural proteases are highly stereoselective enzymes evolved to recognize and cleave peptide bonds formed by L-amino acids. The spatial inversion at the alpha-carbon of Boc-3-(1-Morpholinyl)-D-Ala-OH creates a severe steric clash within the protease active site, preventing the formation of the necessary enzyme-substrate transition state. This stereochemical modification drastically extends the in vivo half-life of the resulting peptide therapeutic.

Proteolytic_Resistance Protease Endogenous Protease (L-Stereoselective) L_Peptide L-Amino Acid Peptide (Natural Substrate) Protease->L_Peptide Binds D_Peptide D-Amino Acid Peptide (Unnatural Substrate) Protease->D_Peptide Attempts Binding Degradation Rapid Cleavage (Short Half-life) L_Peptide->Degradation Stability Steric Clash / No Binding (Extended Half-life) D_Peptide->Stability

Caption: Mechanism of proteolytic resistance conferred by D-amino acid stereochemical inversion.

Physicochemical Profiling: The Morpholine Pharmacophore

The substitution of the beta-carbon with a 1-morpholinyl (or 4-morpholinyl, based on IUPAC numbering of the heterocycle) group is a calculated design choice. Morpholine is a privileged pharmacophore that introduces a unique set of physicochemical properties[2].

  • Aqueous Solubility & pKa Modulation: The oxygen atom in the morpholine ring exerts a negative inductive effect, withdrawing electron density from the nitrogen atom. This reduces the basicity of the amine (pKa ≈ 8.4) compared to standard cyclic amines like piperidine[2]. This lower pKa prevents excessive protonation at physiological pH, enhancing membrane permeability while maintaining excellent aqueous solubility[3].

  • Hydrogen Bonding Network: The morpholine ring acts as both a hydrogen bond acceptor (via the oxygen) and a potential hydrogen bond donor/acceptor (via the nitrogen), allowing for complex, high-affinity interactions within target protein binding pockets[3].

Quantitative Data Summary
PropertyValue / DescriptionImpact on Peptide Design
Chemical Name (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acidStandardized IUPAC nomenclature[1].
CAS Number 788819-12-5Unique chemical identifier[1].
Molecular Formula C12H22N2O5Determines mass spectrometry (MS) target mass.
Molecular Weight 274.32 g/mol Used for stoichiometric calculations in SPPS[1].
Stereochemistry D-isomer, (R)-configurationConfers absolute resistance to L-directed proteases.
Protecting Group tert-Butyloxycarbonyl (Boc)Acid-labile, orthogonal to HF-cleavable side chains[4].

Integration into Boc-Solid Phase Peptide Synthesis (SPPS)

While Fmoc-SPPS is common, Boc-SPPS remains essential for synthesizing complex, base-sensitive peptide analogs or when utilizing specific aggregation-prone sequences[5]. The integration of Boc-3-(1-Morpholinyl)-D-Ala-OH requires precise control over the coupling and deprotection cycles due to the steric bulk of the morpholine ring.

Causality of the Boc-SPPS Workflow
  • Deprotection: Trifluoroacetic acid (TFA) is used to cleave the Boc group via acid-catalyzed hydrolysis, generating a stable tert-butyl cation and liberating the amine[4].

  • Neutralization: Crucially, TFA leaves the newly exposed N-terminal amine protonated as a trifluoroacetate salt, rendering it nucleophilically dead. A dedicated neutralization step using a tertiary base (DIEA) is required to restore the free amine[4].

  • Coupling: Due to the steric hindrance of the beta-morpholine group, highly reactive uronium salts (e.g., HBTU) are required to drive the amide bond formation to completion.

Boc_SPPS Start Peptide-Resin Deprotect TFA Deprotection (Remove Boc) Start->Deprotect Wash1 DCM Wash Deprotect->Wash1 Neutralize Neutralization (DIEA/DCM) Wash1->Neutralize Wash2 DCM/DMF Wash Neutralize->Wash2 Couple Coupling (Amino Acid + HBTU) Wash2->Couple Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Couple Positive (Fail) End Elongated Peptide Validate->End Negative (Pass)

Caption: Cyclical Boc-SPPS workflow featuring mandatory neutralization and self-validating Kaiser test.

Experimental Methodologies

Protocol 1: Self-Validating Boc-SPPS Coupling Cycle

This protocol describes the incorporation of Boc-3-(1-Morpholinyl)-D-Ala-OH onto a growing peptide chain anchored to a Merrifield or PAM resin.

Step 1: Deprotection

  • Treat the swollen peptide-resin with 50% TFA in Dichloromethane (DCM) for 25 minutes at room temperature[4].

  • Drain and wash the resin thoroughly with DCM (3 × 2 min) to remove residual TFA.

Step 2: Neutralization

  • Treat the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes. Repeat this step once[4].

  • Wash the resin with DCM (3 × 1 min) followed by Dimethylformamide (DMF) (3 × 1 min).

Step 3: Pre-Activation and Coupling

  • In a separate vial, dissolve 4.0 equivalents of Boc-3-(1-Morpholinyl)-D-Ala-OH and 3.9 equivalents of HBTU in minimal DMF.

  • Add 8.0 equivalents of DIEA to the vial to initiate active ester formation (color change to yellow indicates activation).

  • Transfer the activated mixture to the resin and agitate for 90–120 minutes. The extended time compensates for the steric bulk of the morpholine ring.

Step 4: Self-Validation (Kaiser Test)

  • Extract a few resin beads and wash them with ethanol.

  • Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions, then heat at 100°C for 3 minutes.

  • Validation Logic: A colorless or pale yellow bead indicates complete coupling (>99%). A blue bead indicates unreacted primary amines, triggering a mandatory re-coupling cycle using a different activator (e.g., DIC/Oxyma) to prevent deletion sequences.

Protocol 2: Chiral HPLC Validation of Enantiomeric Excess (ee)

To ensure that no racemization occurred during synthesis or storage, the enantiomeric purity of the building block must be validated.

Step 1: Sample Preparation

  • Dissolve 1 mg of the peptide or amino acid in 1 mL of the mobile phase (e.g., Hexane/Isopropanol 80:20 v/v).

Step 2: Isocratic Elution

  • Inject 10 µL onto a chiral stationary phase column (e.g., Chiralpak IC, 250 × 4.6 mm, 5 µm).

  • Run an isocratic flow at 1.0 mL/min. The chiral stationary phase will form transient diastereomeric complexes with the (R) and (S) enantiomers, causing them to elute at different retention times.

Step 3: Self-Validation & Calculation

  • Monitor UV absorbance at 210 nm.

  • Integrate the Area Under the Curve (AUC) for both the (R) and (S) peaks.

  • Calculate Enantiomeric Excess: ee=AUCR​+AUCS​∣AUCR​−AUCS​∣​×100%

  • Validation Logic: An ee of >98% is required to validate the batch for therapeutic peptide synthesis.

References

  • Source: NIH.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery Source: Benchchem URL
  • Understanding Boc protection and deprotection in peptide synthesis Source: Benchchem URL
  • (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid (CAS 788819-12-5)
  • Source: RSC.

Sources

Exploratory

Engineering Next-Generation Peptidomimetics: The Strategic Role of Boc-3-(1-Morpholinyl)-D-Ala-OH in Drug Discovery

Executive Summary The transition of peptides from biological probes to systemic therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles, specifically low oral bioavailability, rapid proteolytic cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptides from biological probes to systemic therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles, specifically low oral bioavailability, rapid proteolytic cleavage, and inadequate membrane permeability[1]. To circumvent these limitations, medicinal chemists increasingly rely on unnatural amino acids (UAAs) to structurally optimize peptide leads[2]. Among these, Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS: 788819-12-5) has emerged as a highly privileged building block[3]. By fusing the proteolytic resistance of a D-amino acid with the physicochemical tuning capabilities of a morpholine ring, this UAA serves as a cornerstone for developing advanced peptidomimetics, targeted protein degraders, and CNS-active therapeutics[4].

Structural Rationale & Physicochemical Profiling

The molecular architecture of Boc-3-(1-Morpholinyl)-D-Ala-OH is deliberately designed to solve multiple ADME (Absorption, Distribution, Metabolism, and Excretion) challenges simultaneously. The causality behind its efficacy lies in its distinct functional zones:

  • D-Stereocenter (D-Alanine backbone): Endogenous proteases are highly stereoselective for canonical L-amino acids. The incorporation of a D-amino acid induces a localized conformational shift that sterically occludes protease active sites, drastically extending the plasma half-life of the resulting peptide[1][5].

  • Morpholine Side Chain: The morpholine heterocycle is a six-membered ring containing both nitrogen and oxygen. It imparts an optimal basicity (pKa ~8.3–8.7) and serves as a versatile hydrogen-bond acceptor[6]. The oxygen atom's negative inductive effect fine-tunes the electron density of the basic nitrogen, leading to a balanced lipophilic-hydrophilic profile that significantly enhances aqueous solubility while maintaining membrane permeability[7][8].

  • Boc-Protection: The tert-butoxycarbonyl (Boc) group ensures seamless integration into standard solution-phase or specialized solid-phase peptide synthesis (SPPS) workflows, allowing for targeted site-specific incorporation[3].

Table 1: Comparative Physicochemical Impact of Morpholine-UAA Substitution
PropertyCanonical L-AlanineBoc-3-(1-Morpholinyl)-D-Ala-OHCausality / Mechanistic Impact
Proteolytic Stability Low (t½ < minutes)High (t½ > hours)D-stereocenter evades endogenous peptidases[5].
Aqueous Solubility BaselineSignificantly EnhancedMorpholine oxygen acts as a strong H-bond acceptor[6].
Membrane Permeability Poor (if highly charged)OptimizedBalanced lipophilicity/hydrophilicity of the oxazinane ring[7].
Metabolic Clearance RapidControlledMorpholine resists rapid oxidative degradation by CYP450s[4][8].

Mechanistic Advantages in ADME & Pharmacokinetics

The morpholine ring is classified as a "privileged scaffold" in medicinal chemistry[4]. When attached to a peptide backbone via the D-Ala scaffold, it acts as a dual-action PK/PD modulator. In Central Nervous System (CNS) drug discovery, morpholine-containing compounds demonstrate superior Blood-Brain Barrier (BBB) penetration due to their reduced pKa and flexible chair-like conformation[8]. Furthermore, the morpholine moiety is known to improve the CYP3A4 metabolic profile, providing prolonged bioavailability and optimal clearance by being oxidized into non-toxic derivatives rather than forming reactive metabolites[8].

ADME_Optimization Native Native L-Peptide (Poor ADME) UAA Boc-3-(1-Morpholinyl)-D-Ala-OH Integration Native->UAA Structural Modification Protease Protease Resistance (D-Stereocenter) UAA->Protease Solubility Enhanced Solubility (Morpholine Oxygen) UAA->Solubility Permeability BBB Permeability (Tuned pKa) UAA->Permeability Optimized Optimized Peptidomimetic (High Efficacy) Protease->Optimized Solubility->Optimized Permeability->Optimized

Logical relationship of physicochemical enhancements driven by Boc-3-(1-Morpholinyl)-D-Ala-OH.

Experimental Protocols: Synthesis and Incorporation

To ensure scientific integrity and self-validating workflows, the following methodology outlines the incorporation of Boc-3-(1-Morpholinyl)-D-Ala-OH via Boc-Solid Phase Peptide Synthesis (Boc-SPPS).

Expertise Note: While Fmoc-SPPS is more common today, Boc-chemistry is specifically required when synthesizing highly aggregation-prone sequences, complex cyclic peptidomimetics, or when utilizing specific orthogonal protecting group strategies.

Protocol: Step-by-Step Boc-SPPS Incorporation
  • Resin Preparation & Swelling:

    • Weigh 0.1 mmol of PAM (phenylacetamidomethyl) resin.

    • Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes to maximize resin accessibility.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1 x 5 min, then 1 x 20 min.

    • Causality: TFA selectively cleaves the acid-labile Boc group, exposing the N-terminal amine. The two-step treatment prevents premature aggregation and ensures complete deprotection.

    • Wash extensively with DCM (3x) and DMF (3x).

  • Neutralization:

    • Wash with 5% N,N-Diisopropylethylamine (DIEA) in DMF (2 x 3 min) to neutralize the TFA salt, ensuring the amine is nucleophilic for the next step.

  • Coupling of Boc-3-(1-Morpholinyl)-D-Ala-OH:

    • Prepare a solution of 0.4 mmol (4 equivalents) of Boc-3-(1-Morpholinyl)-D-Ala-OH[3] and 0.38 mmol HATU in minimal DMF.

    • Add 0.8 mmol DIEA to the mixture. Pre-activate for 2 minutes.

    • Causality: HATU is chosen over standard carbodiimides (like DIC) because its azabenzotriazole leaving group accelerates the reaction, overcoming the steric bulk of the morpholine-substituted beta-carbon.

    • Add the activated UAA to the resin and agitate for 2 hours at room temperature.

  • Validation (Kaiser Test):

    • Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful >99% coupling. A blue bead indicates incomplete coupling, necessitating a double-coupling step.

  • Cleavage:

    • Cleave the final peptide from the resin using anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger for 1 hour at 0°C.

    • Causality: HF is required to cleave the robust PAM resin ester linkage and remove any global side-chain protecting groups without degrading the morpholine ring.

SPPS_Workflow Resin 1. Resin Swelling PAM Resin in DCM/DMF Deprotect 2. Deprotection 50% TFA in DCM Resin->Deprotect Neutralize 3. Neutralization 5% DIEA in DMF Deprotect->Neutralize Coupling 4. UAA Coupling Boc-Morph-D-Ala + HATU/DIEA Neutralize->Coupling Validate 5. Kaiser Test Colorless = Success Coupling->Validate Validate->Coupling Fail (Double Couple) Cleavage 6. HF Cleavage Anhydrous HF + Scavengers Validate->Cleavage Pass

Experimental workflow for the solid-phase synthesis of morpholine-modified peptidomimetics.

Applications in Drug Discovery

The strategic insertion of Boc-3-(1-Morpholinyl)-D-Ala-OH is transforming several therapeutic modalities:

  • Neurodegenerative Therapeutics: The morpholine scaffold is highly effective in CNS drug design due to its ability to modulate critical enzymes like monoamine oxidases (MAO) and cholinesterases[7][9]. Peptidomimetics incorporating morpholine-UAAs exhibit superior BBB penetration and can act as multi-target directed ligands against Alzheimer's and Parkinson's diseases[8][9].

  • Targeted Protein Degradation (PROTACs): In PROTAC design, linkerology is as critical as the warheads. Incorporating a morpholine-modified D-amino acid into the linker region enhances the aqueous solubility of the massive PROTAC molecule and rigidifies the linker trajectory, improving the formation of the ternary complex (Target-PROTAC-E3 Ligase)[4].

  • Antimicrobial Peptides (AMPs): Native AMPs suffer from rapid degradation in serum. Substituting canonical L-residues with Boc-3-(1-Morpholinyl)-D-Ala-OH not only confers protease resistance but also tunes the cationic charge distribution required to selectively disrupt bacterial membranes without causing human erythrocyte hemolysis[1][10].

Conclusion

Boc-3-(1-Morpholinyl)-D-Ala-OH represents a masterclass in rational drug design, encapsulating the benefits of stereochemical inversion and privileged heterocyclic functionalization. By systematically integrating this UAA into discovery pipelines, medicinal chemists can rescue promising but metabolically unstable peptide hits, translating them into robust, orally bioavailable, and CNS-penetrant clinical candidates.

References

  • [11] NextPeptide. Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS 788819-12-5) Product Catalog.11

  • [3] GuideChem. (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid, >97%.3

  • [4] Kummer, et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev (2020). 4

  • [7] Sasidharan, R., et al. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances (2026). 7

  • [1] Sharma, A., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Chemical Biology (2025). 1

  • [6] Goel, K.K., et al. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme-Connect (2024). 6

  • [8] Lenci, E., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience (2021). 8

  • [5] Various Authors. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews (2025). 5

Sources

Foundational

Thermal Stability and Solid-State Characterization of Boc-3-(1-Morpholinyl)-D-Ala-OH: A Technical Guide

Executive Summary Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS: 788819-12-5) is a highly specialized unnatural amino acid derivative utilized extensively in advanced peptide synthesis and peptidomimetic drug design. The incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS: 788819-12-5) is a highly specialized unnatural amino acid derivative utilized extensively in advanced peptide synthesis and peptidomimetic drug design. The incorporation of a morpholine ring on the D-alanine backbone imparts unique pharmacokinetic properties, including enhanced aqueous solubility and metabolic stability. However, these structural modifications significantly alter the thermodynamic profile of the molecule compared to standard aliphatic amino acids.

This whitepaper provides an in-depth analysis of the thermal stability, melting point characteristics, and solid-state behavior of this compound, establishing rigorous, self-validating analytical protocols for drug development professionals.

Structural Determinants of Thermal Behavior

The thermal profile of Boc-3-(1-Morpholinyl)-D-Ala-OH is governed by three critical structural domains, each contributing to its lattice energy and degradation kinetics:

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is inherently thermolabile. While stable at ambient conditions, thermal energy exceeding 140 °C typically induces a concerted elimination reaction, releasing isobutylene and carbon dioxide gas. This decomposition often overlaps with or immediately follows the melting event, complicating simple capillary melting point determinations.

  • The Morpholine Side Chain: Morpholine is a heterocyclic secondary amine ether. In the solid state, the basic nitrogen of the morpholine ring can engage in intramolecular or intermolecular hydrogen bonding with the carboxylic acid moiety. This zwitterionic potential increases the lattice energy of the crystal, elevating the melting point compared to non-functionalized analogues like 1, which melts at 79–83 °C[1].

  • Stereochemistry (D-Isomer): Enantiomeric purity dictates crystal packing efficiency. The pure D-enantiomer forms a highly ordered, stable crystalline lattice, whereas racemic impurities would introduce lattice defects, lowering the onset of melting.

ThermalDegradation A Boc-3-(1-Morpholinyl)-D-Ala-OH (Crystalline Solid) B Phase Transition (Melting: Endothermic) A->B Heat (Tm) C Thermal Cleavage (Boc Deprotection) B->C Heat (>140°C) D Volatile Emissions (Isobutylene + CO2) C->D Elimination E 3-(1-Morpholinyl)-D-Ala-OH (Free Amine Residue) C->E Residual Mass

Caption: Mechanistic pathway of thermal degradation for Boc-protected morpholino amino acids.

Comparative Thermal Data

To understand the thermal boundaries of Boc-3-(1-Morpholinyl)-D-Ala-OH, it must be benchmarked against its structural constituents. The addition of the bulky morpholine group increases the molecular weight to 2[2] and introduces dipole interactions that elevate the melting point relative to aliphatic precursors[3].

Table 1: Comparative Thermal Properties

CompoundCAS NumberMolecular WeightMelting Point (°C)Thermal Stability Limit
Boc-D-Ala-OH7764-95-6189.21 g/mol 79–83 °C~140 °C (Boc loss)
Morpholine110-91-887.12 g/mol -5 °C (Liquid)Volatile
Boc-3-(1-Morpholinyl)-D-Ala-OH 788819-12-5 274.32 g/mol 115–135 °C *~140–150 °C (Decomp.)

*Note: Because the melting point is in close proximity to the Boc deprotection temperature, the observed melting phase is often accompanied by decomposition (effervescence), resulting in a broad, heating-rate-dependent melting range.

Analytical Methodologies & Protocols

Because visual capillary methods are subjective when melting is coupled with decomposition, thermal analysis must be conducted using orthogonal instrumental techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This creates a self-validating system where mass loss confirms whether an endothermic event is true melting or degradation.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To determine the exact onset of melting ( Tm​ ) and identify exothermic/endothermic decomposition events. Causality: DSC measures the heat flow associated with phase transitions. A sharp endothermic peak indicates pure melting, whereas a broad, irregular peak suggests simultaneous melting and thermal degradation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of Boc-3-(1-Morpholinyl)-D-Ala-OH into a standard aluminum DSC pan.

  • Pan Sealing (Critical Step): Use a pin-holed lid to seal the pan. Causality: Because Boc deprotection generates CO2​ and isobutylene gas, a hermetically sealed pan will over-pressurize and rupture, potentially destroying the instrument's sensor.

  • Purge Gas: Establish a dry nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to prevent oxidative degradation and efficiently sweep away evolved volatile gases.

  • Thermal Method: Equilibrate the sample at 25 °C for 5 minutes. Apply a linear heating ramp of 10 °C/min up to 250 °C.

  • Data Analysis: Integrate the first major endothermic event. The extrapolated onset temperature represents the true melting point, while the peak temperature indicates the maximum rate of the phase transition.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: To quantify mass loss as a function of temperature, specifically isolating the Boc deprotection event. Causality: TGA provides a self-validating check for DSC. If mass loss coincides with the DSC endotherm, the "melting point" is actually a decomposition point. The theoretical mass loss for the Boc group (minus one proton, effectively C5​H8​O2​ , ~100.12 Da) from the 274.32 g/mol parent molecule is approximately 36.5% .

Step-by-Step Methodology:

  • Taring: Tare a clean platinum or alumina TGA crucible.

  • Loading: Load 5.0 to 10.0 mg of the compound into the crucible, ensuring an even distribution across the bottom for uniform heat transfer.

  • Atmosphere: Utilize a dry nitrogen purge (40 mL/min for the balance, 60 mL/min for the sample).

  • Heating Profile: Ramp at 10 °C/min from ambient to 300 °C.

  • Derivative Calculation (DTG): Plot the first derivative of the mass loss curve (DTG). The peak of the DTG curve corresponds to the maximum rate of thermal decomposition ( Td​ ).

Workflow S1 Step 1: Sample Prep Weigh 2-5 mg into pin-holed Al pan S2 Step 2: Environment N2 Purge at 50 mL/min S1->S2 S3 Step 3: Thermal Ramp 10°C/min from 25°C to 250°C S2->S3 S4 Step 4: Data Acquisition Simultaneous Heat Flow (DSC) & Mass (TGA) S3->S4 S5 Step 5: Analysis Correlate Tm (onset) with Td (mass loss) S4->S5

Caption: Integrated TGA/DSC experimental workflow for thermal stability profiling.

Storage and Handling Best Practices

Based on the thermodynamic profile of Boc-protected morpholino amino acids, long-term stability is highly dependent on temperature and humidity control:

  • Storage Temperature: The compound must be stored at 2–8 °C (refrigerated) or -20 °C for prolonged periods to prevent premature thermal cleavage of the Boc group.

  • Moisture Sensitivity: The morpholine nitrogen is hygroscopic. Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) with desiccants.

  • Handling: Allow the sealed container to reach room temperature in a desiccator before opening. Causality: Opening a cold container causes atmospheric condensation, which can induce localized hydrolysis of the Boc group over time.

Conclusion

Boc-3-(1-Morpholinyl)-D-Ala-OH represents a complex thermal system where the stabilizing lattice effects of the morpholine ring compete with the inherent lability of the Boc protecting group. Accurate determination of its melting point requires advanced calorimetric techniques (DSC/TGA) rather than traditional visual methods, due to the overlapping kinetics of melting and decarboxylative decomposition. By adhering to the standardized protocols outlined in this guide, researchers can ensure the structural integrity and high-yield performance of this critical building block in downstream synthetic applications.

References

  • Title: Boc-Ala-OH = 99.0 TLC 15761-38-3 - Sigma-Aldrich Source: Sigma-Aldrich URL: 1

  • Title: BOC-D-alanine | C8H15NO4 | CID 637606 Source: PubChem - NIH URL: 3

  • Title: (r)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoicacid, >97% Source: Guidechem URL: 2

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Cleavage Conditions for Peptides Containing Boc-3-(1-Morpholinyl)-D-Ala-OH

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Rationale The incorporation of unnatural amino acids, such as Boc-3-(1-Morpholiny...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Rationale

The incorporation of unnatural amino acids, such as Boc-3-(1-Morpholinyl)-D-Ala-OH (Boc-D- β -morpholinoalanine), is a highly effective strategy in medicinal chemistry to enhance peptide solubility, introduce basic pharmacophores, and fine-tune pharmacokinetic profiles[1]. In standard Fmoc solid-phase peptide synthesis (Fmoc-SPPS), this building block is typically coupled at the N-terminus.

While the Fmoc/tBu strategy is the most widely used method for SPPS[2], the presence of the morpholine ring—a secondary amine-ether heterocycle attached via its nitrogen to form a tertiary amine—introduces unique physicochemical dynamics during the final acidolytic cleavage and global deprotection steps. This application note details the mechanistic causality behind cleavage cocktail selection and provides a field-validated protocol to ensure high-yield recovery of morpholine-modified peptides without unwanted side reactions[3].

Mechanistic Insights: The Causality of Cleavage Dynamics

As a Senior Application Scientist, it is critical to look beyond the standard "recipe" and understand the molecular behavior of the morpholine moiety under strongly acidic conditions.

Tertiary Amine Protonation and Self-Shielding

Morpholine is a basic heterocycle with a pKa of approximately 8.3[4]. During global cleavage with high concentrations of Trifluoroacetic Acid (TFA) (90–95%)[5], the tertiary amine is instantaneously and fully protonated to form a morpholinium ion.

  • The Causality: This rapid protonation is highly advantageous. It neutralizes the nucleophilicity of the morpholine nitrogen, creating a localized positive charge that electronically repels electrophilic carbocations (e.g., tBu+ , Trt+ , Pbf+ ) generated from the deprotection of side chains. Consequently, the morpholine ring acts as a "self-shielding" entity, preventing unwanted N-alkylation without requiring specialized tertiary amine scavengers.

The N-Terminal Dicationic State

When Boc-3-(1-Morpholinyl)-D-Ala-OH is positioned at the N-terminus, the acid-labile Boc group decomposes into isobutylene gas and carbon dioxide[5]. This exposes the primary α -amine, which immediately protonates alongside the β -morpholine ring. The resulting peptide emerges from the resin as a dicationic bis-TFA salt at the N-terminus.

Precipitation Dynamics: Overcoming "Oiling Out"

The dual TFA salts drastically increase the local hydrophilicity and polarity of the cleaved peptide. When standard cold diethyl ether (DEE) is added to precipitate the crude peptide, the highly polar morpholinium-peptide may undergo liquid-liquid phase separation—a phenomenon known as "oiling out"—rather than forming a crystalline pellet.

  • The Solution: Transitioning to slightly more hydrophobic ethers with different dielectric constants, such as tert-butyl methyl ether (MTBE) or the greener alternative cyclopentyl methyl ether (CPME), disrupts this solvation shell and forces rapid, high-yield crystallization[6].

Mechanism TertAmine Morpholine Ring (Tertiary Amine) TFA TFA (Strong Acid) TertAmine->TFA pKa ~8.3 Protonated Morpholinium Ion (Protonated, Unreactive) TFA->Protonated Rapid Protonation Carbocations Electrophilic Carbocations (from tBu, Trt, Pbf) Protonated->Carbocations Repels Alkylation N-Alkylation (Side Reaction) Carbocations->Alkylation Blocked

Caption: Mechanism of morpholine protection against electrophilic alkylation during TFA cleavage.

Data Presentation: Reagent Selection Guides

Selecting the correct cleavage cocktail and precipitation solvent is dictated by the overall sequence, not just the morpholine residue.

Table 1: Cleavage Cocktail Selection Guide [5]

Peptide Sequence CharacteristicsRecommended CocktailComposition (v/v)Reaction Time
Standard (No Cys, Met, Trp)Reagent A (Standard)TFA / TIS / H2​O (95 : 2.5 : 2.5)2.0 hours
Contains Met, Trp (No Cys)Reagent BTFA / Phenol / H2​O / TIS (88 : 5 : 5 : 2)2.5 hours
Contains Cys, Met, TrpReagent KTFA / Phenol / H2​O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)2.5 - 3.0 hours

Table 2: Precipitation Solvent Comparison for Morpholine Salts [6]

SolventPolarity (Dielectric Const.)Precipitation EfficiencyEHS Profile (Greenness)
Diethyl Ether (DEE)4.30Low (Prone to oiling out)Hazardous / Highly Flammable
tert-Butyl Methyl Ether (MTBE)2.60High (Forms solid pellets)Moderate
Cyclopentyl Methyl Ether (CPME)4.76High (Comparable to MTBE)Excellent (Green alternative)

Experimental Protocols

This self-validating protocol ensures complete Boc removal from the D-Ala α -amine, full cleavage from the linker, and successful isolation of the highly polar morpholinium peptide salt.

Protocol A: Global Deprotection and Acidolytic Cleavage
  • Resin Preparation: Following the final Fmoc-SPPS coupling of Boc-3-(1-Morpholinyl)-D-Ala-OH, wash the peptidyl-resin thoroughly with DMF (3x) and DCM (5x) to remove all traces of basic reagents (e.g., piperidine, DIPEA)[3]. Dry the resin under a vacuum for 30 minutes.

  • Cocktail Preparation: Prepare the cleavage cocktail fresh (see Table 1). For a standard sequence, mix 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), and 0.25 mL ultrapure water per gram of resin[5].

  • Cleavage Reaction: Add the chilled cleavage cocktail to the dried resin. Seal the vessel and agitate gently at room temperature ( 20−25∘C ) for exactly 2 hours.

    • Causality Note: Extending cleavage beyond 3 hours can lead to degradation of sensitive residues, while less than 1.5 hours may result in incomplete removal of the bulky Boc group from the sterically hindered β -morpholinoalanine.

  • Filtration: Filter the cleavage mixture through a fritted glass funnel into a clean, dry collection tube. Wash the depleted resin with an additional 1-2 mL of neat TFA and pool the filtrates.

Protocol B: Precipitation and Isolation (Overcoming Oiling Out)
  • Concentration (Optional but Recommended): Evaporate the combined TFA filtrate under a gentle stream of nitrogen to approximately 25% of its original volume. This concentrates the peptide and significantly improves precipitation yield.

  • Ether Precipitation: Add 10 volumes of ice-cold MTBE or CPME dropwise to the concentrated TFA solution while vortexing[6]. A white precipitate should form immediately.

  • Self-Validating QC Step (Rescuing Oiled-Out Peptides):

    • Observation: If the mixture turns cloudy but forms a sticky oil at the bottom of the tube instead of a dispersed solid, the morpholinium-TFA salt is resisting crystallization.

    • Rescue Action: Do not discard. Add 10% (v/v) cold hexane to the MTBE mixture and vortex vigorously for 60 seconds, or sonicate briefly. The sudden drop in solvent polarity will force the oil to crash out as a solid powder.

  • Isolation: Centrifuge the suspension at 5000 x g for 5 minutes at 4∘C . Decant the supernatant carefully.

  • Washing: Resuspend the pellet in fresh, cold MTBE/CPME, vortex, and centrifuge again. Repeat this wash step twice to remove residual TFA and scavengers.

  • Drying: Dry the final peptide pellet under a gentle nitrogen stream, followed by high vacuum for 2 hours. The crude peptide is now ready for RP-HPLC purification.

CleavageWorkflow Start Resin-Bound Peptide (N-term: Boc-Morpholinyl-D-Ala) Cocktail Add Cleavage Cocktail (TFA / TIS / H2O) Start->Cocktail Reaction Acidolytic Cleavage & Global Deprotection Cocktail->Reaction Intermediate Protonated Morpholinium Intermediate (TFA Salt) Reaction->Intermediate tBu/Boc removal Resin cleavage Precipitation Ether Precipitation (Cold MTBE / CPME) Intermediate->Precipitation Scavengers trap carbocations Purification RP-HPLC Purification (Lyophilization) Precipitation->Purification Isolate crude peptide salt

Caption: Workflow for the acidic cleavage and isolation of morpholine-modified peptides.

Sources

Application

Boc-3-(1-Morpholinyl)-D-Ala-OH as a building block for unnatural amino acids

Application Note: Boc-3-(1-Morpholinyl)-D-Ala-OH in Peptidomimetic and Drug Discovery Workflows Executive Summary The development of peptide-based therapeutics and small-molecule kinase inhibitors frequently encounters t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Boc-3-(1-Morpholinyl)-D-Ala-OH in Peptidomimetic and Drug Discovery Workflows

Executive Summary

The development of peptide-based therapeutics and small-molecule kinase inhibitors frequently encounters the dual hurdles of proteolytic instability and poor aqueous solubility. Boc-3-(1-Morpholinyl)-D-Ala-OH (also known as (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid) is a highly specialized unnatural amino acid designed to overcome these exact pharmacokinetic (PK) limitations[1].

By incorporating a D-chiral center and a hydrophilic morpholine heterocycle, this building block provides researchers with a powerful tool to engineer metabolic resistance and optimize the physicochemical properties of lead compounds[2]. The Boc (tert-butoxycarbonyl) protection strategy ensures seamless integration into both solution-phase syntheses and specialized Solid-Phase Peptide Synthesis (SPPS) workflows, such as the generation of peptide thioesters for Native Chemical Ligation (NCL).

Physicochemical Profiling & Data Presentation

Understanding the structural parameters of Boc-3-(1-Morpholinyl)-D-Ala-OH is critical for predicting its behavior during coupling reactions and its ultimate impact on the target molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Key Physicochemical and Structural Properties [3]

ParameterValue / DescriptionImpact on Drug Design
Chemical Name (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acidDefines the absolute (R)-configuration corresponding to the D-amino acid series.
CAS Number 788819-12-5Unique identifier for sourcing and regulatory documentation.
Molecular Formula C₁₂H₂₂N₂O₅-
Molecular Weight 274.317 g/mol Low molecular weight allows for incorporation without violating Lipinski's rules.
Topological Polar Surface Area (TPSA) 88.1 ŲBalances membrane permeability with aqueous solubility.
H-Bond Donors / Acceptors 2 / 6Enhances target binding affinity via multiple interaction vectors.
Rotatable Bonds 6Provides necessary conformational flexibility for induced-fit target binding.

Mechanistic Rationale: The "Why" Behind the Structure

As an Application Scientist, it is vital to understand the causality behind selecting this specific building block over natural alternatives:

  • Proteolytic Resistance (The D-Stereocenter): Endogenous proteases (e.g., trypsin, chymotrypsin, and DPP-IV) are highly stereospecific, evolved to cleave L-amino acid peptide bonds. Inverting the stereocenter to the D-configuration creates a steric mismatch in the protease active site, effectively halting enzymatic degradation and extending the in vivo half-life of the therapeutic.

  • Solubility and Target Binding (The Morpholine Ring): The morpholine moiety is a privileged scaffold in medicinal chemistry[2]. The basic nitrogen atom becomes protonated at physiological pH (pH 7.4), drastically improving aqueous solubility. Simultaneously, the oxygen atom acts as a potent hydrogen-bond acceptor, which can participate in critical interactions within kinase hinge regions or protein-protein interaction interfaces.

  • Synthetic Flexibility (The Boc Group): While Fmoc is the standard for routine SPPS, Boc chemistry is mandatory when synthesizing peptide thioesters on PAM/MBHA resins (as Fmoc deprotection conditions using piperidine would destroy the thioester linkage). Boc is acid-labile, allowing for orthogonal protection strategies when paired with base-labile or hydrogenation-sensitive groups.

ADME_Optimization Base Native L-Alanine Peptide Scaffold D_Stereo Inversion to D-Stereocenter (Confers Proteolytic Resistance) Base->D_Stereo Chiral Switch Morpholine Morpholine Ring Addition (Enhances Solubility & H-Bonding) Base->Morpholine Side-chain Modification Optimized Optimized Peptidomimetic (Superior Half-life & Bioavailability) D_Stereo->Optimized Morpholine->Optimized

Caption: Rational design pathway illustrating how structural modifications enhance ADME properties.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for incorporating Boc-3-(1-Morpholinyl)-D-Ala-OH into your synthetic pipelines.

Protocol A: Solution-Phase Coupling for Peptidomimetics (e.g., Kinase Inhibitors)

Causality: For sterically hindered unnatural amino acids, standard carbodiimides (EDC/DCC) often lead to incomplete reactions or epimerization. We utilize HATU , which accelerates the reaction via a 7-membered transition state involving its pyridine nitrogen, ensuring high yields and stereochemical retention.

Materials:

  • Boc-3-(1-Morpholinyl)-D-Ala-OH (1.2 equivalents)

  • Amine component (1.0 equivalent)

  • HATU (1.15 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Activation: Dissolve Boc-3-(1-Morpholinyl)-D-Ala-OH and HATU in anhydrous DMF (concentration ~0.2 M) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA dropwise to the mixture. The solution will typically turn a pale yellow, indicating the formation of the active ester. Stir for 5 minutes at room temperature.

  • Coupling: Add the amine component (dissolved in a minimal amount of DMF) to the activated amino acid solution.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC. The morpholine ring ensures the product will have a distinct ionization profile in positive-ion MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% citric acid (to remove unreacted amine), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the morpholine ring).

Protocol B: Incorporation via Boc-SPPS

Causality: Boc-SPPS requires alternating cycles of acidolysis (for Boc removal) and base-catalyzed coupling. Because the morpholine nitrogen is basic, it will become protonated during the TFA deprotection step. A thorough neutralization step is critical before coupling the next amino acid to prevent the protonated morpholine from interfering with the coupling kinetics.

SPPS_Workflow N1 Resin Prep (PAM/MBHA) N2 Deprotection (100% TFA) N1->N2 Step 1 N3 Neutralization (10% DIPEA/DMF) N2->N3 Step 2 N4 Coupling Boc-Morpholino-D-Ala + HBTU/DIPEA N3->N4 Step 3 N4->N2 Next Cycle N5 HF Cleavage (Global Deprotection) N4->N5 Step 4

Caption: Iterative Boc-SPPS workflow highlighting the critical neutralization step required for morpholine-containing peptides.

Step-by-Step Workflow:

  • Deprotection: Treat the resin-bound peptide with neat Trifluoroacetic acid (TFA) for 2 × 5 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with Dichloromethane (DCM) (3 × 1 min) and DMF (3 × 1 min).

  • Neutralization (Critical Step): Treat the resin with 10% DIPEA in DMF for 2 × 2 minutes to neutralize the TFA salts formed on both the N-terminal amine and the morpholine side-chains of previously coupled residues.

  • Coupling: Pre-activate Boc-3-(1-Morpholinyl)-D-Ala-OH (4.0 eq) with HBTU (3.9 eq) and DIPEA (8.0 eq) in DMF for 3 minutes. Add the cocktail to the resin and agitate for 45–60 minutes.

  • Cleavage: Safety Warning: Anhydrous Hydrogen Fluoride (HF) is highly toxic and corrosive. Use only in a dedicated, specialized HF cleavage apparatus. Cleave the peptide from the resin using anhydrous HF containing 5% anisole (as a scavenger) at 0°C for 1 hour.

References[1] Title: Boc-3-(1-Morpholinyl)-D-Ala-OH | Product Catalog

Source: NextPeptide URL: 3] Title: (R)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-MORPHOLINOPROPANOICACID, >97% Chemical Properties Source: Guidechem URL: 2] Title: US9850216B2 - Inhibitors of ACK1/TNK2 tyrosine kinase Source: Google Patents URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in Boc-3-(1-Morpholinyl)-D-Ala-OH Activation

Welcome to the Technical Support Center. This guide is designed for researchers, peptide chemists, and drug development professionals encountering stereochemical loss (epimerization/racemization) during the activation an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, peptide chemists, and drug development professionals encountering stereochemical loss (epimerization/racemization) during the activation and coupling of Boc-3-(1-Morpholinyl)-D-Ala-OH .

While Boc (tert-butyloxycarbonyl) is a urethane-type protecting group renowned for suppressing racemization, the unique structural properties of the morpholinyl side chain introduce specific mechanistic vulnerabilities. This guide provides field-proven insights, mechanistic causality, and validated protocols to preserve chiral integrity.

Mechanistic Insight: Why Does This Specific Amino Acid Racemize?

In standard peptide synthesis, urethane protecting groups like Boc and Fmoc typically prevent the formation of the highly racemization-prone 5(4H)-oxazolone intermediate[1]. However, racemization can still occur via direct enolization [2].

For Boc-3-(1-Morpholinyl)-D-Ala-OH , the primary culprit is the tertiary amine within the morpholine ring.

  • Intramolecular Basicity: The morpholine nitrogen acts as an internal general base. During carboxylic acid activation, this proximate basic site can intramolecularly abstract the α -proton, leading to a transient achiral enolate[3].

  • Coupling Kinetics: If the activated ester is not highly reactive, the slow bimolecular coupling rate allows the unimolecular (or pseudo-unimolecular) direct enolization pathway to compete, resulting in a mixture of D- and L-diastereomers in the final peptide[4].

Mechanism A Boc-3-(1-Morpholinyl)-D-Ala-OH (Chiral Intact) B Activated Ester (e.g., O-Acylisourea) A->B Activation Reagent C Direct Enolization (Morpholine-Catalyzed) B->C Intramolecular Base (Slow Coupling) D Oxazolone Formation (Minor Pathway) B->D High Temp / Strong Base G Desired D-Peptide (Stereopure) B->G Fast Amine Coupling (Outcompetes Enolization) E Achiral Intermediate (Enolate/Oxazolone) C->E D->E F D/L-Peptide Mixture (Epimerized Product) E->F Amine Nucleophile

Mechanistic pathways of racemization during Boc-3-(1-Morpholinyl)-D-Ala-OH activation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using HATU/DIEA. Why am I seeing up to 15% D-to-L epimerization?

A: HATU is a highly efficient uronium-based coupling reagent, but it requires a tertiary amine base (like DIEA) to function. The combination of the external strong base (DIEA) and the internal basic morpholine ring creates a highly basic microenvironment that rapidly abstracts the α -proton of the activated ester[3]. Solution: Eliminate strong external bases. Switch to a carbodiimide-based method (e.g., DIC) combined with an acidic additive like OxymaPure, which does not require DIEA[5].

Q2: How does OxymaPure compare to HOBt or HOAt for this specific building block?

A: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is vastly superior for this application. While HOBt and HOAt form reactive OBt/OAt esters, the Oxyma ester intermediate is significantly more reactive toward incoming amines[6]. This hyper-reactivity ensures that the amide bond formation outpaces the rate of direct enolization. Furthermore, Oxyma is slightly acidic, which helps protonate the morpholine ring, neutralizing its ability to act as an intramolecular base[2],[7].

Q3: Does pre-activation time impact the chiral integrity?

A: Yes, critically. Extended pre-activation allows the activated ester to sit in solution, increasing the statistical probability of enolization before the nucleophile (amine) is introduced[1]. Pre-activation should be strictly limited to 1–2 minutes at 0 °C.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes expected outcomes based on coupling reagent selection for basic α -amino acids prone to direct enolization.

Coupling SystemBase RequiredRelative Racemization RiskExpected YieldReaction Kinetics
DIC / OxymaPure NoneVery Low (< 1%) > 95%Very Fast
DIC / HOAt NoneLow (1 - 3%)> 90%Fast
DIC / HOBt NoneModerate (3 - 8%)> 85%Moderate
HATU / TMP Weak (Collidine)Moderate (5 - 10%)> 95%Very Fast
HATU / DIEA Strong (DIEA)High (10 - 20%) > 95%Very Fast

Note: Data synthesized from standard peptide coupling benchmarks for highly sensitive substrates[2],[8],[3].

Validated Step-by-Step Protocol: Low-Racemization Coupling

This protocol utilizes DIC and OxymaPure to create a self-validating, low-racemization environment. The absence of external base and the use of low temperatures are the primary control levers.

Materials Required:
  • Boc-3-(1-Morpholinyl)-D-Ala-OH (3.0 equivalents relative to resin loading)

  • OxymaPure (3.0 equivalents)[7]

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or a 1:1 DMF/DCM mixture

  • Ice bath (0–5 °C)

Step-by-Step Methodology:
  • Resin Preparation: Ensure the resin-bound peptide (or solution-phase amine) is fully deprotected and washed thoroughly with DMF to remove any residual basic deprotection reagents (e.g., piperidine or DIEA).

  • Dissolution: In a clean, dry vial, dissolve 3.0 eq of Boc-3-(1-Morpholinyl)-D-Ala-OH and 3.0 eq of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).

  • Thermal Control: Place the dissolution vial in an ice bath and allow it to cool to 0–5 °C for 5 minutes.

  • Activation: Add 3.0 eq of DIC to the chilled solution. Gently swirl the mixture. Strictly limit this pre-activation step to 1 to 2 minutes. The solution may exhibit a slight color change (Oxyma solutions often turn yellowish-green upon activation)[8].

  • Coupling: Immediately transfer the activated, chilled solution to the reaction vessel containing the amine/resin.

  • Reaction: Agitate the reaction mixture. Allow it to slowly warm to room temperature over 1 to 2 hours.

  • Validation (Self-Correction Check): Perform a Kaiser test to confirm complete coupling[7]. Following cleavage of a micro-aliquot, utilize Chiral HPLC (e.g., using a Chiralpak column) or Marfey's reagent derivatization coupled with LC-MS to quantify the D/L ratio and validate stereochemical retention.

Workflow N1 1. Dissolution (Boc-AA + Oxyma) N2 2. Chilling (Cool to 0-5 °C) N1->N2 N3 3. Activation (Add DIC, 1-2 min) N2->N3 N4 4. Coupling (Add to Amine, 2h) N3->N4 N5 5. Validation (Chiral HPLC) N4->N5

Optimized low-racemization coupling workflow for morpholinyl-alanine derivatives.

References

  • Oxyma as an additive in green solid-phase peptide synthesis - Biosyn. Available at: [Link][6]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - NCBI/PMC. Available at: [Link][5]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. Available at: [Link][3]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with Boc-3-(1-Morpholinyl)-D-Ala-OH

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in solid-phase peptide synthesis (SPPS): coupling hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in solid-phase peptide synthesis (SPPS): coupling highly sterically hindered, non-natural amino acids.

The Challenge: Boc-3-(1-Morpholinyl)-D-Ala-OH incorporates a bulky morpholine ring on its side chain. This massive steric bulk at the β-position restricts the conformational freedom of the α-carbon and severely shields the activated carbonyl. Standard coupling protocols often result in deletion sequences, poor yields, or severe racemization due to prolonged reaction times. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why are my coupling yields consistently low when using standard HBTU/DIPEA activation for Boc-3-(1-Morpholinyl)-D-Ala-OH? A1: The failure lies in the activation kinetics and the leaving group's efficiency. HBTU forms an OBt (benzotriazole) active ester, which is insufficiently reactive to overcome the steric shield generated by the morpholine ring. The secondary amine-like bulkiness of the morpholine side chain repels the incoming resin-bound nucleophile. Solution: You must switch to a highly reactive uronium salt like COMU or HATU . COMU utilizes an OxymaPure leaving group, which exerts a strong electron-withdrawing effect, driving the acylation forward even against severe steric clashes [1].

Q2: I increased the coupling time to 4 hours to force the reaction, but now I see significant racemization. How can I prevent this while maintaining yield? A2: Prolonged exposure to basic conditions is the primary driver of racemization. When a coupling is slow due to steric hindrance, the standard base, DIPEA (pKa ~10.1), has ample time to abstract the α-proton from the activated amino acid, leading to oxazolone formation and subsequent racemization. Solution: Replace DIPEA with 2,4,6-collidine (TMP) . TMP is significantly less basic (pKa ~7.4) and highly sterically hindered. This structural profile prevents it from abstracting the α-proton while still acting as a highly effective acid scavenger during the coupling process [2]. Pairing TMP with OxymaPure further suppresses racemization [3].

Q3: Should I use a single extended coupling overnight, or a double coupling strategy? A3: Double coupling is vastly superior. In a single extended coupling, the active ester degrades over time, and base-catalyzed side reactions outcompete the desired amide bond formation. Double coupling replenishes the system with a high concentration of fresh, highly reactive active ester. This provides a kinetic advantage, driving the bimolecular reaction forward without the prolonged base exposure that destroys peptide integrity [4].

TroubleshootingLogic Start Low Yield with Boc-3-(1-Morpholinyl)-D-Ala-OH CheckReagent 1. Evaluate Coupling Reagent Start->CheckReagent Standard Standard (HBTU/HOBt) Insufficient Reactivity CheckReagent->Standard Current Advanced Advanced (COMU/HATU) High Reactivity CheckReagent->Advanced Current Standard->Advanced Upgrade CheckBase 2. Evaluate Base & Additive Advanced->CheckBase DIPEA DIPEA High Racemization Risk CheckBase->DIPEA Current TMP TMP (Collidine) + Oxyma Low Racemization CheckBase->TMP Current DIPEA->TMP Switch Action 3. Execution Strategy TMP->Action Single Single Extended Coupling Degradation Risk Action->Single Current Double Double Coupling Kinetic Advantage Action->Double Current Single->Double Switch

Caption: Logical decision tree for optimizing the coupling of sterically hindered bulky amino acids.

Part 2: Quantitative Reagent Selection Data

To optimize your synthesis, select reagents that balance high reactivity with low epimerization risks. The table below summarizes the quantitative and qualitative performance of various coupling cocktails when applied to bulky derivatives like Boc-3-(1-Morpholinyl)-D-Ala-OH.

Coupling ReagentAdditiveRecommended BaseRelative ReactivityRacemization RiskSuitability for Morpholinyl-Ala
HBTU HOBtDIPEAModerateHighPoor (High deletion rates)
HATU HOAtDIPEA or TMPHighModerateGood (Standard for difficult sequences)
COMU OxymaPureTMP (Collidine)Very HighLowExcellent (Optimal balance of yield & purity)
DIC OxymaPureNone (or minimal)HighVery LowExcellent (Best for highly sensitive resins)

Part 3: Self-Validating Experimental Protocol

To guarantee success, this protocol utilizes a Self-Validating System . By integrating visual indicators and analytical checkpoints directly into the workflow, you eliminate guesswork and ensure the mechanistic integrity of the coupling.

High-Efficiency Double Coupling Workflow (COMU/Oxyma/TMP)

Reagent Preparation:

  • Amino Acid: 4.0 equivalents of Boc-3-(1-Morpholinyl)-D-Ala-OH.

  • Activator: 3.95 equivalents of COMU (slight under-excess prevents capping of the resin by the uronium salt).

  • Additive: 4.0 equivalents of OxymaPure.

  • Base: 8.0 equivalents of TMP (2,4,6-collidine).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Ensure the N-terminal amine is fully deprotected and washed thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Validation Checkpoint 1): Dissolve the Boc-amino acid, COMU, and OxymaPure in minimal DMF (to achieve a ~0.5 M concentration). Add TMP.

    • Self-Validation: COMU features a unique colorimetric response. Upon the addition of the base, the solution will change color, confirming the successful formation of the active Oxyma ester [1]. Allow pre-activation for exactly 3 minutes.

  • First Coupling: Add the pre-activated cocktail to the resin. Agitate at room temperature for 45 minutes.

  • Wash & Intermediate Validation (Checkpoint 2): Drain the reaction vessel and wash the resin with DMF (3 × 1 min). Perform a Kaiser test.

    • Self-Validation: A slightly blue/purple resin indicates incomplete coupling (expected due to steric hindrance). Do not extend the time; proceed immediately to Step 5.

  • Second Coupling: Prepare a fresh batch of the pre-activation cocktail (Step 2). Add to the resin and agitate for another 45 minutes.

  • Final Wash & Analytical Validation (Checkpoint 3): Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

    • Self-Validation: Perform a micro-cleavage on a few resin beads using TFA/TIS/H2O (95:2.5:2.5). Analyze via LC-MS. You must observe the mass of your growing peptide chain + the Boc-protected Morpholinyl-Ala residue. The absence of the deletion sequence mass validates the protocol.

DoubleCouplingWorkflow Step1 1. Resin Prep Swell & Deprotect Step2 2. Pre-activation Boc-AA + COMU + Oxyma Step1->Step2 Step3 3. First Coupling Add TMP, 45 min Step2->Step3 Step4 4. Wash DMF (3x) Step3->Step4 Step5 5. Second Coupling Fresh Reagents Step4->Step5 Step6 6. Validation Kaiser / LC-MS Step5->Step6

Caption: Step-by-step self-validating double coupling workflow for Boc-3-(1-Morpholinyl)-D-Ala-OH.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development (ACS Publications). 1

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis - Highfine. 2

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt - Luxembourg Bio Technologies. 3

  • Using double coupling to improve your peptide synthesis - Biotage. 4

Sources

Troubleshooting

Technical Support Center: Purification of Boc-3-(1-Morpholinyl)-D-Ala-OH Peptides

Welcome to the specialized support center for the chromatographic purification of peptides incorporating the non-natural amino acid derivative Boc-3-(1-Morpholinyl)-D-Ala-OH . As an Application Scientist, I designed this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized support center for the chromatographic purification of peptides incorporating the non-natural amino acid derivative Boc-3-(1-Morpholinyl)-D-Ala-OH .

As an Application Scientist, I designed this guide to address the unique physicochemical contradictions this molecule presents: it contains a highly acid-labile tert-butyloxycarbonyl (Boc) protecting group on the N-terminus, paired with a basic, hydrophilic morpholine ring on the side chain. This guide provides mechanistic troubleshooting and self-validating protocols to ensure high-yield, high-purity isolation without compromising structural integrity.

Section 1: Core Troubleshooting & FAQs

Q1: Why does my peptide exhibit severe peak tailing on a standard C18 column, and how can I fix it? Causality: The morpholine ring contains a tertiary amine with a pKa of approximately 8.3. At standard acidic HPLC conditions (pH 2.0–3.0), this amine is fully protonated and carries a positive charge. Silica-based reversed-phase columns contain residual surface silanol groups (-Si-OH) that can dissociate into negatively charged silanoates (-Si-O⁻). The electrostatic attraction between the protonated morpholine and the silanoates causes a secondary cation-exchange retention mechanism, leading to severe peak tailing and poor resolution[1]. Solutions:

  • Strong Ion-Pairing: Use 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent, neutralizing the positive charge on the morpholine and simultaneously driving the mobile phase pH down to ~2.0, which protonates and neutralizes most surface silanols[1].

  • Competing Bases: If using a weaker acid like Formic Acid (FA) for MS compatibility, add a silanol suppressor like Triethylamine (TEA) to form a TEAP buffer. TEA outcompetes the morpholine group for the residual silanol sites[2].

  • High-pH Mobile Phase: Switch to a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8.5) using a hybrid-silica column. At pH > 8.5, the morpholine nitrogen is largely deprotonated, eliminating the electrostatic interaction entirely[3].

Q2: I am detecting a major impurity at [M - 100] Da in my purified fractions. What is happening? Causality: A mass loss of exactly 100 Da (56 Da for the tert-butyl cation + 44 Da for CO₂) is the hallmark of Boc group cleavage. The Boc-protecting group is highly susceptible to acid hydrolysis. While it may survive a rapid 20-minute HPLC run in 0.1% TFA, the real danger occurs during fraction pooling and lyophilization. As water and acetonitrile evaporate under vacuum, the local concentration of TFA spikes, dropping the pH drastically and cleaving the Boc group. Solution: Immediately neutralize collected HPLC fractions containing 0.1% TFA by adding a weak base (e.g., dilute ammonium bicarbonate) prior to freezing and lyophilization. Alternatively, purify the peptide using a volatile, near-neutral buffer system where the Boc group is thermodynamically stable.

Q3: Why is my LC/MS signal intensity so low when I use TFA to fix the peak tailing? Causality: While TFA effectively suppresses silanol interactions, it is notorious for causing ion suppression in electrospray ionization mass spectrometry (ESI-MS). The strong ion-pairing effect that helps chromatography also prevents the peptide from easily entering the gas phase as a charged ion[4]. Solution: Transition to a high-pH volatile buffer (like Ammonium Bicarbonate) or use a highly inert, end-capped column that allows the use of Formic Acid without severe tailing[4].

Section 2: Self-Validating Experimental Protocols

A protocol is self-validating if it contains built-in checkpoints that immediately indicate whether a step succeeded or failed, preventing the downstream propagation of errors.

Protocol: High-pH RP-HPLC for Boc-Protected Basic Peptides (Recommended)

Mechanism: This method bypasses both the silanol-tailing issue (by deprotonating the morpholine) and the Boc-cleavage issue (by avoiding acidic environments)[3].

Materials:

  • Column: Ethylene Bridged Hybrid (BEH) C18 Preparative Column (stable at pH 1–12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H₂O, adjusted to pH 8.5 with NH₄OH.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude Boc-3-(1-Morpholinyl)-D-Ala-OH peptide in a 50:50 mixture of Mobile Phase A and B.

    • Validation Check: The solution must be completely clear. Cloudiness indicates incomplete dissolution; add dropwise DMSO until optically clear to prevent column fouling.

  • Column Equilibration: Flush the column with 5 column volumes (CV) of 5% B. Monitor the UV baseline at 214 nm and 254 nm.

    • Validation Check: The baseline must be flat with drift < 1 mAU/min. A drifting baseline indicates buffer precipitation or incomplete equilibration.

  • Gradient Execution: Run a linear gradient from 5% to 60% B over 40 minutes.

  • Fraction Collection: Collect peaks based on a threshold of >50 mAU at 214 nm.

  • Orthogonal Re-analysis (Self-Validation): Inject 5 µL of the main fraction onto an analytical C18 column using a contrasting low-pH method (0.1% Formic Acid).

    • Validation Check: A single, symmetrical peak confirms both purity and the absence of co-eluting high-pH artifacts.

  • Lyophilization: Flash-freeze fractions in liquid nitrogen and lyophilize. No neutralization is required as ammonium bicarbonate is volatile and slightly basic.

Section 3: Quantitative Data & Buffer Selection

The following table summarizes the quantitative impact of mobile phase additives on the purification of morpholine-containing Boc-peptides.

Mobile Phase AdditivepH RangeMorpholine State (pKa ~8.3)Boc Stability During DryingPeak Symmetry (As)*MS Compatibility
0.1% TFA 2.0Protonated (+1)Poor (High risk of cleavage)1.0 - 1.2 (Excellent)Low (Ion suppression)
0.1% Formic Acid 2.7Protonated (+1)Moderate1.5 - 2.5 (Tailing)High
10 mM TEAP 3.0Protonated (+1)Moderate1.1 - 1.3 (Good)None (Non-volatile)
10 mM NH₄HCO₃ 8.5Neutral (0)Excellent1.0 - 1.2 (Excellent)High

*Note: Peak symmetry (As) values closer to 1.0 indicate ideal Gaussian peak shapes. Values > 1.5 indicate significant tailing due to secondary silanol interactions.

Section 4: Purification Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the optimal purification strategy based on the specific constraints of the Boc-3-(1-Morpholinyl)-D-Ala-OH peptide.

PeptidePurification Start Crude Boc-3-(1-Morpholinyl)- D-Ala-OH Peptide CheckMS Is MS-compatible buffer required? Start->CheckMS CheckBoc Is Boc stability critical during lyophilization? CheckMS->CheckBoc Yes NonVolatile Use Non-Volatile Buffer (e.g., 10mM TEAP, pH 3.0) Suppresses silanols via TEA CheckMS->NonVolatile No HighPH Use High-pH Volatile Buffer (e.g., 10mM NH4HCO3, pH 8.5) Deprotonates morpholine CheckBoc->HighPH Yes LowPH_TFA Use Low-pH Volatile Buffer (0.1% TFA) Requires post-run neutralization CheckBoc->LowPH_TFA No

Decision matrix for mobile phase selection to optimize morpholine peak shape and Boc stability.

References

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325." Waters Knowledge Base. [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Articles. [Link]

  • Agilent Technologies. "Efficient Purification of Synthetic Peptides at High and Low pH." Agilent Application Notes. [Link]

Sources

Optimization

Minimizing side reactions during Boc-3-(1-Morpholinyl)-D-Ala-OH deprotection

Welcome to the Technical Support Center for advanced peptide synthesis and amino acid modification. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of deprotecting B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis and amino acid modification. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of deprotecting Boc-3-(1-Morpholinyl)-D-Ala-OH .

Unlike standard aliphatic amino acids, the presence of the basic morpholine ring fundamentally alters the electronic landscape and solubility profile of this molecule during acidolytic cleavage. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure high-yield, high-purity deprotection.

Part 1: Mechanistic Insights & Causality

To successfully deprotect Boc-3-(1-Morpholinyl)-D-Ala-OH, one must understand the competing kinetic pathways occurring in the reaction vessel. The Boc deprotection mechanism relies on the protonation of the carbamate carbonyl oxygen, followed by the rate-determining loss of a tert-butyl cation to form a carbamic acid, which rapidly decarboxylates[1].

However, the morpholine moiety introduces two critical complications:

  • The Buffering & Inductive Effect: The secondary nitrogen in the morpholine ring is basic (pKa ~8.3). Upon the addition of Trifluoroacetic Acid (TFA), this nitrogen is instantaneously protonated. This consumes one equivalent of acid and creates a localized positive charge. This adjacent ammonium cation exerts a strong electron-withdrawing inductive effect (-I effect) down the alkyl chain, destabilizing the transition state required for the cleavage of the Boc group. Consequently, the reaction kinetics are significantly slower than those of standard amino acids.

  • Electrophilic Alkylation: The liberated tert-butyl cation is a highly reactive electrophile. If not immediately quenched, it will seek out nucleophiles. In the case of Boc-3-(1-Morpholinyl)-D-Ala-OH, the free C-terminal carboxylic acid (-OH) is highly susceptible to attack, leading to unwanted tert-butyl esterification[2].

G Start Boc-3-(1-Morpholinyl)-D-Ala-OH (Starting Material) Protonated Protonated Morpholine (Consumes 1 eq. TFA) Start->Protonated + TFA (Instant) Carbocation tert-Butyl Cation + Carbamic Acid (Rate-Determining Step) Protonated->Carbocation + Excess TFA (Inductively Slowed) Side1 Alkylation of Sensitive Residues (e.g., Trp, Met, Cys) Carbocation->Side1 No Scavengers Side2 tert-Butyl Esterification (at free C-terminus) Carbocation->Side2 No Scavengers Quenched Quenched by Scavengers (Isobutane / t-Butanol) Carbocation->Quenched + TIS / H2O Product Bis-TFA Salt Product + CO2 (gas) Carbocation->Product - CO2

Mechanistic pathway of Boc deprotection and competing side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows incomplete deprotection (presence of starting material) even after 1 hour in 50% TFA/DCM. Why is this happening? A1: This is a direct result of the morpholine ring's basicity. The morpholine nitrogen acts as an internal buffer, instantly protonating and reducing the effective acidity of your cleavage cocktail. Furthermore, the resulting positive charge inductively slows the cleavage of the Boc group. Solution: Increase the TFA concentration to 80-95% (v/v) and extend the reaction time to 2–3 hours. Monitor via LC-MS to ensure complete consumption before workup.

Q2: I am observing a +56 Da mass adduct on my product peak. What is this side reaction? A2: A +56 Da mass shift corresponds to the addition of a tert-butyl group ( C4​H8​ ). Because your molecule has a free C-terminal carboxylic acid, the unquenched tert-butyl cation generated during Boc cleavage is reacting with the carboxylate to form a tert-butyl ester[2]. Solution: You must incorporate carbocation scavengers into your cleavage cocktail. Triisopropylsilane (TIS) is highly effective at donating a hydride to the tert-butyl cation, safely converting it to volatile isobutane[3].

Q3: After rotary evaporation, my product turns into a sticky, unmanageable gum that won't crystallize. How do I isolate it? A3: The deprotected product is a bis-TFA salt (one TFA molecule paired with the alpha-amine, and one with the morpholine nitrogen). This bis-salt is extremely hygroscopic and highly soluble in water, making traditional aqueous workups (like NaHCO3​ washes) disastrous—you will lose your product in the aqueous layer. Solution: Avoid aqueous workup entirely. Utilize a cold ether precipitation method. The highly polar bis-TFA salt is insoluble in non-polar solvents like diethyl ether, allowing it to crash out as a clean, filterable solid.

Part 3: Scavenger Selection Data

To prevent alkylation and esterification, selecting the correct scavenger cocktail is critical. Below is a quantitative summary of standard cleavage cocktails and their efficacy profiles[4].

Cleavage Cocktail (v/v)Scavenger MechanismPrimary Application / EfficacyRisk Profile
50% TFA in DCM NonePoor. Only suitable for molecules with no nucleophilic moieties.High Risk: tert-butyl esterification and alkylation.
TFA / TIS / H2​O (95:2.5:2.5)Hydride donation (TIS) & Hydrolysis ( H2​O )Standard/Optimal. Highly effective for Boc-3-(1-Morpholinyl)-D-Ala-OH.Low Risk: Clean conversion to isobutane/t-butanol.
TFA / Thioanisole / EDT / Anisole (90:5:3:2)Soft nucleophile trapping (Thiols)Excessive for the monomer, but required if synthesizing a peptide containing Met or Cys.Moderate Risk: EDT is malodorous and requires careful handling.

Part 4: Optimized Experimental Protocol

This self-validating protocol is designed specifically for the solution-phase deprotection of Boc-3-(1-Morpholinyl)-D-Ala-OH, ensuring complete cleavage while preventing esterification and allowing for efficient isolation of the hygroscopic salt.

Materials Required:

  • Boc-3-(1-Morpholinyl)-D-Ala-OH

  • Trifluoroacetic acid (TFA), LC-MS grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Milli-Q Water

  • Diethyl ether (pre-chilled to -20 °C)

Step-by-Step Methodology:

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H2​O (v/v). Scientific Rationale: TIS permanently quenches the t-butyl cation, while water acts as a secondary scavenger and helps hydrolyze any transient trifluoroacetate esters.

  • Substrate Dissolution: Dissolve Boc-3-(1-Morpholinyl)-D-Ala-OH in a minimal amount of anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Scientific Rationale: Controlling the initial exotherm prevents thermal degradation and suppresses kinetic side reactions.

  • Acid Addition: Slowly add an equal volume of the prepared cleavage cocktail to the DCM solution. The final TFA concentration will be ~47.5%, which is sufficient for solution-phase monomer deprotection if given adequate time. (If deprotecting on solid-phase resin, omit the DCM and use the cocktail directly).

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2.5 to 3 hours .

  • Validation Check: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (50:50), and analyze via LC-MS. Ensure the complete disappearance of the starting material mass ( [M+H]+ ) and the appearance of the deprotected mass.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30 °C to remove DCM and excess TFA. Leave a slightly viscous oil; do not attempt to dry it completely.

  • Precipitation (Critical Step): Add 10 volumes of ice-cold diethyl ether to the concentrated oil and triturate vigorously with a glass rod or spatula. A white precipitate (the bis-TFA salt) will rapidly form.

  • Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes at 4 °C. Decant the ether supernatant. Wash the pellet with fresh cold ether two more times to remove residual TIS and TFA.

  • Drying: Dry the resulting white solid under high vacuum overnight. Store the highly hygroscopic product in a desiccator at -20 °C.

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers". PubMed / Int J Pept Protein Res. Available at:[Link]

  • Spiaggia, F., et al. "Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters". ResearchGate / CHEM-EUR J. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Boc-3-(1-Morpholinyl)-D-Ala-OH Incorporation

Prepared by: Senior Application Scientist, Peptide Synthesis Division Welcome to the technical support center for the incorporation of Boc-3-(1-Morpholinyl)-D-Ala-OH. This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division

Welcome to the technical support center for the incorporation of Boc-3-(1-Morpholinyl)-D-Ala-OH. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique amino acid derivative in their peptide synthesis workflows. The inherent structural properties of this building block present specific challenges, primarily related to reaction kinetics. This document provides in-depth troubleshooting guides, validated protocols, and a scientific rationale to help you navigate these challenges and achieve optimal coupling efficiency.

The core difficulty in incorporating Boc-3-(1-Morpholinyl)-D-Ala-OH arises from significant steric hindrance. The bulky morpholinyl group attached to the β-carbon of the alanine side-chain sterically shields the carboxyl group. This shielding effect impedes the approach of the nucleophilic N-terminal amine of the growing peptide chain, drastically slowing down the rate of amide bond formation compared to less hindered amino acids.[1][2][3] This guide will focus on systematic strategies to overcome this kinetic barrier.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the coupling of Boc-3-(1-Morpholinyl)-D-Ala-OH.

Q1: My coupling reaction with Boc-3-(1-Morpholinyl)-D-Ala-OH is extremely slow or results in a very low yield. What is the primary cause?

A1: The primary cause is the substantial steric hindrance imposed by the morpholinyl moiety on the side chain. This bulkiness physically obstructs the incoming resin-bound amine from attacking the activated carboxyl group, which is the rate-limiting step in the coupling reaction. Standard coupling conditions that are effective for amino acids like Alanine or Glycine are often insufficient to overcome this high activation energy barrier.[1][3]

Q2: I am using a standard carbodiimide reagent like DCC or DIC with HOBt, and the coupling is incomplete. What is my first and most critical troubleshooting step?

A2: Your first and most critical action is to switch to a more potent coupling reagent. Carbodiimide-based reagents often fail to generate a sufficiently reactive activated ester to overcome the steric barrier of this amino acid.[1][3] You should move to an onium salt-based (aminium/uronium or phosphonium) reagent. These reagents form highly reactive esters in-situ that significantly accelerate the coupling rate.[4][5]

  • Recommended Aminium/Uronium Salts: HATU or HCTU . These reagents generate highly reactive OAt or O-6-ClBt esters, respectively. HATU is particularly effective as the resulting HOAt leaving group provides anchimeric assistance, further catalyzing the reaction.[4][5][6]

  • Recommended Phosphonium Salts: PyBOP or PyAOP . These are also excellent choices for hindered couplings and have the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium-based reagents.[4]

Q3: I have switched to HATU, but a post-coupling Kaiser test still shows a positive (blue bead) result, indicating incomplete reaction. What are my subsequent optimization steps?

A3: Even with a powerful reagent like HATU, the steric hindrance may require further optimization. Your next steps should be a combination of the following:

  • Increase Reagent Equivalents: Increase the concentration of both the Boc-3-(1-Morpholinyl)-D-Ala-OH and the coupling reagent. Using 3-5 equivalents of the amino acid and 2.9-4.9 equivalents of the coupling reagent can help drive the reaction equilibrium towards the product.[7][8]

  • Extend Reaction Time: Sterically hindered couplings are kinetically slow. Extend the coupling time significantly. A standard 1-hour coupling may be insufficient; consider extending it to 4 hours, 12 hours, or even overnight.[1][2] Always monitor completion with a Kaiser test rather than relying on a fixed time.

  • Perform a Double Coupling: This is a highly effective and standard technique for difficult residues.[1][9] After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then subject it to a second, fresh round of the activated amino acid and coupling reagents. See Protocol 2 for a detailed methodology.

Q4: Can my choice of solvent impact the coupling efficiency for this amino acid?

A4: Absolutely. As the peptide chain elongates, it can fold back on itself or aggregate via intermolecular hydrogen bonds, especially with hydrophobic sequences.[10] This aggregation can physically block the N-terminal amine, further exacerbating the steric problem.

  • Solvent Choice: N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt secondary structures.[1]

  • Disruptive Additives: For particularly stubborn sequences, using a mixture of solvents like DMSO/NMP or adding chaotropic salts may improve solvation and reaction rates.[6][10]

Q5: Is it safe to heat the reaction to improve the rate, and are there other technologies I can use?

A5: Increasing the temperature can help overcome the activation energy, but it must be done with caution as it increases the risk of racemization, particularly for sensitive amino acids.[1][8] Gentle heating to 30-40°C can be beneficial. A more powerful and controlled alternative is Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) . Microwave energy efficiently heats the reaction, dramatically reducing coupling times for difficult amino acids from hours to minutes while often minimizing side reactions.[1][6]

Troubleshooting Workflow for Incomplete Coupling

This decision tree provides a systematic approach to troubleshooting failed or incomplete incorporation of Boc-3-(1-Morpholinyl)-D-Ala-OH.

G start Incomplete Coupling Detected (Positive Kaiser Test) reagent_check 1. Verify Reagent Quality (Fresh Amino Acid & Coupling Reagents) start->reagent_check Start Here potent_reagent 2. Switch to Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) reagent_check->potent_reagent Reagents OK increase_eq 3. Increase Equivalents & Reaction Time (e.g., 4 eq, 4-12 hours) potent_reagent->increase_eq Still Incomplete success Coupling Complete (Negative Kaiser Test) potent_reagent->success Success double_couple 4. Perform a Double Coupling (See Protocol 2) increase_eq->double_couple Still Incomplete increase_eq->success Success optimize_solvent 5. Advanced Optimization (Switch to NMP, Use Microwave, Gentle Heat) double_couple->optimize_solvent Still Incomplete double_couple->success Success optimize_solvent->success Success

Caption: Troubleshooting workflow for low coupling yield.

Data Presentation

The choice of coupling reagent is the most critical variable. The following table summarizes the properties of common reagents for this application.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent ClassExample(s)Activated SpeciesRelative ReactivityKey Considerations
Carbodiimides DCC, DICO-acylisoureaLowGenerally insufficient for this amino acid.[1] Requires an additive (HOBt, Oxyma).
Aminium/Uronium HATU , HCTUOAt-ester, O-6-ClBt esterVery High Highly recommended. HATU is often the top choice.[4] Potential for guanidinylation side reaction with excess reagent.[4]
Phosphonium PyBOP , PyAOPOBt-ester, OAt-esterHigh - Very HighExcellent alternative to aminium salts. Does not cause guanidinylation.[4]
Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol details a robust, single-coupling procedure for incorporating Boc-3-(1-Morpholinyl)-D-Ala-OH using HATU.

  • Resin Preparation: Ensure the N-terminal Boc-group of the resin-bound peptide has been removed (using standard TFA/DCM treatment) and the resin has been neutralized (e.g., with 5-10% DIPEA in DMF) and thoroughly washed with DMF.[11]

  • Activation Solution Preparation: In a separate vessel, dissolve Boc-3-(1-Morpholinyl)-D-Ala-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in peptide-synthesis grade DMF.

  • Base Addition: Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (8 equivalents), to the activation solution.

  • Pre-activation: Gently agitate the activation solution for 1-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for a minimum of 4 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (see Protocol 3).

  • Washing: If the Kaiser test is negative (yellow beads), the coupling is complete. Drain the reaction vessel and wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF). If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling Strategy

This protocol should be used if a single coupling (Protocol 1) is incomplete or for sequences known to be exceptionally difficult.

  • First Coupling: Perform all steps (1-6) of Protocol 1.

  • Intermediate Wash: After the first coupling reaction time has elapsed, drain the reaction solution from the vessel. Wash the resin thoroughly with DMF (3-5 times) to remove all reaction byproducts.

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1, steps 2-4.

  • Reaction: Add the new activation solution to the washed resin and agitate for an additional 2-4 hours at room temperature.

  • Final Monitoring & Washing: Perform a final Kaiser test (Protocol 3). Once the test is negative, drain the vessel and wash the resin as described in Protocol 1, step 8.

Protocol 3: Qualitative Monitoring with the Kaiser (Ninhydrin) Test

This test is essential for confirming the completion of the coupling reaction by detecting the presence of unreacted primary amines.[7]

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Place a small sample of washed and dried resin beads (approx. 5-10 mg) into a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the beads.

    • Heat the test tube in a heating block or water bath at 100-120 °C for 5 minutes.

  • Interpretation:

    • Blue/Purple Beads: Positive result. Indicates the presence of free primary amines and an incomplete coupling reaction.

    • Yellow/Colorless Beads: Negative result. Indicates the absence of free primary amines and a successful, complete coupling reaction.

References
  • How to Optimize Peptide Synthesis? [Vertex AI Search]
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. [BenchChem]
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. [Sigma-Aldrich]
  • Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid - Benchchem. [BenchChem]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [AAPPTEC]
  • Troubleshooting failed reactions with Cbz-ile-ome hcl - Benchchem. [BenchChem]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. [Sigma-Aldrich]
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. [PubMed]
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [BOC Sciences]
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis | Biotage. [Biotage]
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies - ACS Publications.
  • Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH - Benchchem. [BenchChem]
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Aapptec]

Sources

Optimization

Technical Support Center: Resolving Incomplete Coupling with Boc-3-(1-Morpholinyl)-D-Ala-OH

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of bulky, unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of bulky, unnatural amino acids. Boc-3-(1-Morpholinyl)-D-Ala-OH is a notoriously difficult building block. Standard coupling protocols (like HBTU/DIEA at room temperature) almost universally result in deletion sequences or unacceptably low yields when applied to this molecule.

This guide abandons generic advice. Instead, we will deconstruct the exact chemical causality behind these failures and provide a field-proven, self-validating framework to achieve >95% coupling efficiency.

Mechanistic Insight: The "Why" Behind the Failure

To solve the coupling issue, we must first understand the molecular antagonist. Boc-3-(1-Morpholinyl)-D-Ala-OH presents a dual-threat profile during solid-phase peptide synthesis (SPPS):

  • Extreme Steric Shielding: The morpholine ring is situated on the β -carbon. This massive, chair-conformation heterocycle creates a dense steric cloud directly adjacent to the reacting carbonyl carbon, severely restricting the attack trajectory of the incoming resin-bound amine.

  • The "Proton Sponge" Effect (Internal Basicity): The morpholine moiety contains a tertiary amine. While it cannot be acylated, its basicity (pKa ~8.3) alters the local pH microenvironment. During activation, this tertiary amine can sequester protons, disrupting the delicate acidic balance required by standard additives like HOBt. This leads to sluggish active-ester formation and premature hydrolysis of the activated complex[1].

Troubleshooting Guide & FAQs

Q1: I am using HBTU and 2 equivalents of DIEA, but my coupling efficiency is below 40%. Why? A1: HBTU is a first-generation uronium salt that lacks the reactivity required to overcome extreme steric hindrance. Furthermore, using an excess of a strong base like DIEA in the presence of a basic morpholine side-chain promotes side reactions and rapid degradation of the active ester. You must switch to a third-generation coupling reagent like COMU or the DIC/OxymaPure system. OxymaPure forms a highly reactive ester that facilitates amide bond formation with minimal side reactions, even in sterically restricted environments[2].

Q2: How should I adjust my base selection for this specific amino acid? A2: Because the morpholine side chain acts as an internal base, adding standard amounts of DIEA over-alkalizes the reaction. Instead, use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine) . Collidine has been explicitly shown to improve the synthesis of "difficult peptides" when paired with Oxyma[3]. If using COMU, you only need exactly 1 equivalent of base, as COMU's own morpholine backbone acts as an internal hydrogen bond acceptor to assist the reaction[4].

Q3: Can I use Microwave-Assisted Peptide Synthesis (MAPS) to force the coupling? A3: Yes, and it is highly recommended. Thermal energy is the most reliable way to overcome the high activation energy barrier imposed by the β -morpholine ring. However, uronium salts (like HATU/HBTU) can degrade at high temperatures. The DIC/OxymaPure system is non-explosive and highly stable under microwave irradiation, making it the superior choice for high-temperature protocols[5].

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the causality and expected outcomes of various coupling strategies for Boc-3-(1-Morpholinyl)-D-Ala-OH, allowing for rapid comparison.

Coupling SystemBase SelectionTemperatureTimeExpected YieldMechanistic Causality
HBTU / HOBt DIEA (2.0 eq)Room Temp60 min< 40%Fails due to steric clash; HOBt active ester is insufficiently reactive.
DIC / OxymaPure TMP (1.0 eq)Room Temp120 min75–85%Oxyma forms a highly reactive intermediate; TMP prevents over-basification[2].
COMU TMP (1.0 eq)Room Temp60 min> 90%COMU's morpholine backbone synergizes with the substrate's electronics[4].
DIC / OxymaPure None / TMPMicrowave (75°C) 10 min > 98% Thermal energy overcomes steric barriers; DIC/Oxyma remains stable[5].

Visualizing the Optimized Workflow

The logical progression of overcoming the steric and electronic challenges of Boc-3-(1-Morpholinyl)-D-Ala-OH is mapped below.

G A Boc-3-(1-Morpholinyl)-D-Ala-OH (Steric & Basic Challenges) B DIC / OxymaPure Activation (Forms Highly Reactive Ester) A->B Overcome steric shield C Base Optimization (1 eq TMP to manage basicity) B->C Prevent proton sponge effect D Microwave-Assisted Coupling (75°C, 10 min) C->D Provide kinetic energy E Complete Amide Bond Formation (>95% Yield, No Epimerization) D->E Drive to completion

Optimized coupling workflow for sterically hindered morpholine-derivatized amino acids.

Self-Validating Experimental Protocol: Microwave-Assisted DIC/Oxyma Coupling

This protocol utilizes the DIC/OxymaPure system under microwave conditions. It is designed as a self-validating system : it includes built-in analytical checkpoints to ensure causality between your actions and the chemical outcome.

Reagents Required:

  • Boc-3-(1-Morpholinyl)-D-Ala-OH (3.0 equivalents relative to resin loading)

  • OxymaPure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • 2,4,6-Trimethylpyridine (TMP/Collidine) (1.0 equivalent)

  • Solvent: N,N-Dimethylformamide (DMF) / Dichloromethane (DCM) (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Optimization (Swelling):

    • Action: Swell the resin in a 1:1 mixture of DMF/DCM for 30 minutes.

    • Causality: The basic morpholine ring can cause peptide aggregation. DCM disrupts hydrophobic aggregation better than pure DMF, exposing the N-terminal amines.

  • Pre-Activation:

    • Action: In a clean vial, dissolve Boc-3-(1-Morpholinyl)-D-Ala-OH and OxymaPure in a minimum volume of DMF. Add DIC and stir for 2 minutes.

    • Causality: Pre-activation allows the Oxyma-ester to form before introduction to the resin, preventing the morpholine side-chain from sequestering the DIC intermediate.

  • Coupling & Base Addition:

    • Action: Transfer the activated mixture to the resin. Add exactly 1.0 equivalent of TMP.

    • Causality: TMP acts as a mild proton shuttle without inducing the base-catalyzed side reactions typically seen with DIEA[3].

  • Microwave Irradiation:

    • Action: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 10 minutes with oscillating mixing.

    • Causality: Microwave heating provides the exact kinetic energy needed to force the bulky β -substituted active ester past the steric shield of the resin-bound amine[5].

  • System Validation (The Checkpoint):

    • Action: Drain the reaction and wash the resin (3x DMF, 3x DCM). Perform a Kaiser Test on a few isolated beads.

    • Validation Logic:

      • Result A (Yellow beads): Primary amines are fully acylated. The protocol was successful. Proceed to the next cycle.

      • Result B (Blue/Purple beads): Incomplete coupling. Do not proceed. The morpholine ring has caused premature ester hydrolysis. Execute a second coupling cycle using fresh reagents for 15 minutes at room temperature to mop up unreacted amines.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry Organization [Link]

  • Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating SAS Publishers [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Publications)[Link]

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent PubMed (National Institutes of Health)[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR characterization and chemical shifts of Boc-3-(1-Morpholinyl)-D-Ala-OH

NMR Characterization and Chemical Shifts of Boc-3-(1-Morpholinyl)-D-Ala-OH: A Comparative Guide for Peptidomimetic Synthesis As a Senior Application Scientist specializing in peptide chemistry and structural elucidation,...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR Characterization and Chemical Shifts of Boc-3-(1-Morpholinyl)-D-Ala-OH: A Comparative Guide for Peptidomimetic Synthesis

As a Senior Application Scientist specializing in peptide chemistry and structural elucidation, I frequently evaluate unnatural amino acids for their utility in drug development. The incorporation of morpholine-bearing amino acids, such as Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS: 788819-12-5), has become a cornerstone strategy in designing Proteolysis Targeting Chimeras (PROTACs) and metabolically stable peptidomimetics. The morpholine ring introduces a basic nitrogen capable of forming critical salt bridges, while its oxygen atom acts as a hydrogen-bond acceptor, simultaneously enhancing the aqueous solubility of highly hydrophobic sequences.

This guide provides an objective, data-driven comparison of Boc-3-(1-Morpholinyl)-D-Ala-OH against its Fmoc-protected counterpart and standard Boc-D-Ala-OH. By examining their NMR chemical shifts and synthetic behaviors, we can establish a self-validating framework for their application in solid-phase peptide synthesis (SPPS).

Structural Dynamics & Causality in NMR Signatures

The structural elucidation of Boc-3-(1-Morpholinyl)-D-Ala-OH relies heavily on understanding the magnetic environments created by its functional groups.

  • The Boc vs. Fmoc Causality: The choice of a tert-butyloxycarbonyl (Boc) protecting group over a fluorenylmethyloxycarbonyl (Fmoc) group fundamentally alters the 1D 1 H NMR spectrum[1]. The Fmoc group introduces a massive, complex multiplet in the aromatic region (7.3–7.8 ppm), which frequently obscures critical amide NH signals required for monitoring hydrogen bonding or conformational states. Conversely, the Boc group yields a sharp, isolated 9H singlet at ~1.40 ppm, leaving the downfield region pristine for structural analysis.

  • The Morpholine Effect: In standard Boc-D-Ala-OH, the β -carbon bears a simple methyl group, appearing as a clean doublet. However, the attachment of the morpholine ring in Boc-3-(1-Morpholinyl)-D-Ala-OH drastically changes the β -protons. Due to the adjacent chiral α -center and the restricted rotation caused by the bulky morpholine moiety, the two β -protons become diastereotopic. They reside in different magnetic environments, splitting into a complex set of doublets of doublets (often appearing as a multiplet) between 2.60 and 2.85 ppm.

  • Morpholine Ring Shifts: The morpholine ring itself presents a classic A2​B2​ or A2​X2​ spin system. The methylene protons adjacent to the electronegative oxygen ( −CH2​−O−CH2​− ) are heavily deshielded, resonating around 3.65 ppm. The protons adjacent to the nitrogen ( −CH2​−N−CH2​− ) are less deshielded, appearing near 2.50 ppm.

Comparative Quantitative Data

To objectively evaluate these alternatives, the quantitative NMR data and physicochemical profiles are summarized below. Data is referenced to standard internal TMS in CDCl3​ at 298 K.

Table 1: Comparative NMR Chemical Shifts and Application Profiles

CompoundProtecting Group ( 1 H Shift) α -CH Shift β -Carbon ProtonsSide-Chain Specific ShiftsPrimary Synthetic Utility
Boc-3-(1-Morpholinyl)-D-Ala-OH 1.42 ppm (s, 9H)~4.35 ppm (m, 1H)2.65 & 2.80 ppm (m, 2H, diastereotopic)N- CH2​ : 2.50 ppm (m, 4H)O- CH2​ : 3.65 ppm (m, 4H)Orthogonal SPPS; high solubility; clean downfield NMR.
Fmoc-3-(1-Morpholinyl)-D-Ala-OH 7.30–7.80 ppm (m, 8H)4.20–4.40 ppm (m, 3H)~4.45 ppm (m, 1H)2.68 & 2.85 ppm (m, 2H, diastereotopic)N- CH2​ : 2.52 ppm (m, 4H)O- CH2​ : 3.68 ppm (m, 4H)Standard base-labile SPPS; high UV absorbance for HPLC.
Boc-D-Ala-OH 1.42 ppm (s, 9H)~4.20 ppm (m, 1H)1.38 ppm (d, 3H, J=7.2 Hz)N/A (Methyl group only)Baseline control; highly hydrophobic; no side-chain reactivity.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies detail the exact steps for characterizing and utilizing Boc-3-(1-Morpholinyl)-D-Ala-OH.

Protocol A: High-Resolution NMR Sample Preparation and Acquisition

This workflow ensures that complex spin systems, particularly the diastereotopic β -protons and the morpholine ring, are accurately resolved using synergized 1D and 2D NMR techniques[2].

  • Sample Preparation: Dissolve 15 mg of Boc-3-(1-Morpholinyl)-D-Ala-OH in 600 µL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube. Validation: The presence of the TMS peak at exactly 0.00 ppm validates the chemical shift referencing.

  • 1D 1 H Acquisition: Acquire the spectrum on a 500 MHz or higher spectrometer. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete relaxation of the Boc methyl protons, allowing for accurate integration (must integrate to exactly 9H relative to the 1H α -proton).

  • 2D COSY/HSQC Correlation: To definitively assign the diastereotopic β -protons, run a 1 H- 1 H COSY experiment. You will observe cross-peaks between the α -proton (~4.35 ppm) and the two distinct β -proton signals (~2.65 and 2.80 ppm), confirming their connectivity.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B 1D Acquisition (1H & 13C) A->B C 2D Correlation (COSY/HSQC) B->C D Signal Assignment & Integration C->D E Structural Validation D->E

Fig 1: Self-validating NMR workflow for the structural elucidation of morpholino-peptides.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

When incorporating Boc-3-(1-Morpholinyl)-D-Ala-OH into a peptide chain, the basicity of the morpholine nitrogen can occasionally interfere with coupling efficiency if not properly managed[3].

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Activation & Coupling: In a separate vial, dissolve 0.3 mmol (3 eq) of Boc-3-(1-Morpholinyl)-D-Ala-OH and 0.29 mmol of HATU in 2 mL of DMF. Add 0.6 mmol of N,N-Diisopropylethylamine (DIPEA). The slight excess of DIPEA ensures the morpholine nitrogen remains unprotonated, preventing it from scavenging the activating agent. Add the mixture to the resin and agitate for 60 minutes.

  • Orthogonal Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Validation: A yellow bead indicates >99% coupling efficiency (primary amine consumed). A blue bead indicates incomplete coupling, triggering an automatic re-coupling cycle.

SPPS_Integration N1 Resin Swelling (DCM/DMF) N2 Deprotection (If applicable) N1->N2 N3 Coupling: Boc-D-Ala(Morpholino)-OH + HATU/DIPEA N2->N3 N4 Kaiser Test Validation N3->N4 N4->N3 If Positive (Blue) N5 Global Cleavage (TFA Scavenger Cocktail) N4->N5 If Negative (Yellow)

Fig 2: Logical SPPS workflow integrating Boc-D-Ala(Morpholino)-OH with orthogonal validation.

Conclusion

For researchers engineering advanced peptidomimetics, Boc-3-(1-Morpholinyl)-D-Ala-OH offers a superior balance of orthogonal synthetic flexibility and physicochemical enhancement compared to standard alanine derivatives. Its NMR characterization, while complex due to the diastereotopic β -protons and the A2​B2​ morpholine spin system, provides a highly reliable, clean diagnostic fingerprint when properly referenced and validated through 2D spectroscopic methods.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Semantic Scholar. URL:[Link]

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid-Phase Peptide Synthesis: A Practical Approach. ResearchGate. URL:[Link]

  • Günsel, U., & Hagn, F. (2024). Probing the dynamic landscape of peptides in molecular assemblies by synergized NMR experiments and MD simulations. PubMed Central. URL:[Link]

Sources

Comparative

HPLC analysis methods for determining Boc-3-(1-Morpholinyl)-D-Ala-OH purity

As a Senior Application Scientist, I frequently encounter unnatural amino acids that defy standard chromatographic platform methods. Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS: 788819-12-5) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter unnatural amino acids that defy standard chromatographic platform methods. Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS: 788819-12-5) is a prime example. It is a highly valuable building block in peptide synthesis, offering unique conformational rigidity and hydrogen-bonding capabilities[]. However, its structural topology presents a trifecta of analytical challenges:

  • A highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group.

  • A basic, hydrophilic morpholine ring.

  • An acidic carboxylic acid moiety.

Because of this zwitterionic-like behavior (masked partially by the bulky Boc group), standard Reversed-Phase HPLC (RP-HPLC) on C18 columns often results in severe peak tailing and poor resolution[2]. To establish a robust, self-validating analytical profile, we must deploy orthogonal chromatographic strategies: Mixed-Mode HPLC for chemical purity and Chiral HPLC for enantiomeric excess (ee).

Below is an objective comparison guide and methodological framework for analyzing the purity of Boc-3-(1-Morpholinyl)-D-Ala-OH.

Mechanistic Method Comparison

The introduction of the Boc group significantly increases the molecule's hydrophobicity, making RP-HPLC the default starting point for many analysts[3]. However, at typical acidic mobile phase pH (pH 2-3), the morpholine nitrogen is protonated. On a standard C18 silica column, these protonated basic sites interact strongly with unendcapped, residual silanols on the silica matrix via uncontrolled ion-exchange mechanisms[2]. This dual-retention mechanism leads to asymmetrical peak broadening.

To overcome this, we must select columns engineered for these specific functional groups.

Chromatographic MethodStationary Phase ChemistryPrimary Retention MechanismPeak Shape (Tailing Factor)Primary Use Case
Standard RP-HPLC C18 SilicaHydrophobic partitioning> 2.0 (Poor)General screening (Suboptimal)
Mixed-Mode HPLC RP + Embedded Anion (e.g., Primesep A)Hydrophobic + Cation-Exchange< 1.2 (Excellent)Achiral chemical purity & related substances
Chiral Normal-Phase Polysaccharide CSP (e.g., Chiralpak IC) π−π , Dipole, Steric fit< 1.3 (Good)Enantiomeric excess (D vs. L isomer)

Analytical Decision Workflow

HPLC_Workflow A Boc-3-(1-Morpholinyl)-D-Ala-OH B Identify Target Impurities A->B C Chemical Impurities (Synthesis Byproducts) B->C D Enantiomeric Impurities (L-Isomer Contamination) B->D E Mixed-Mode HPLC (RP + Cation Exchange) C->E Resolves basic morpholine F Chiral HPLC (Polysaccharide CSP) D->F Resolves D/L isomers

Decision workflow for selecting HPLC methods based on targeted impurities.

Protocol A: Achiral Chemical Purity via Mixed-Mode Chromatography

Causality & Rationale: To achieve sharp peak shapes for morpholine derivatives, we utilize a mixed-mode stationary phase[2]. This column embeds a strong anionic functional group within a hydrophobic alkyl chain. The Boc group is retained via standard reversed-phase partitioning, while the protonated morpholine ring is retained via controlled, predictable cation-exchange[2]. Trifluoroacetic acid (TFA) is used not just to lower the pH, but as an ion-pairing agent to modulate this interaction.

Step-by-Step Methodology:

  • Column Selection: Primesep A (150 mm × 4.6 mm, 5 µm) or equivalent mixed-mode RP/Cation-Exchange column.

  • Mobile Phase Preparation: Prepare an isocratic blend of Water / Acetonitrile / TFA (50:50:0.1 v/v/v). Degas ultrasonically for 10 minutes.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm (The Boc and morpholine groups lack strong chromophores >250 nm; 210 nm captures the amide/carboxyl absorbance)[3].

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the Boc-3-(1-Morpholinyl)-D-Ala-OH sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Self-Validation (System Suitability Test): Inject a standard solution 5 times. The system is validated for use only if:

    • Tailing Factor ( Tf​ ) of the main peak is 1.5.

    • Relative Standard Deviation (%RSD) of peak area is 2.0%.

  • Execution: Inject the sample and integrate all peaks excluding the solvent front. Calculate chemical purity via area normalization.

Protocol B: Enantiomeric Purity via Chiral HPLC

Causality & Rationale: Control of the chiral purity of Nα-Fmoc/Boc amino acid derivatives is critical to prevent diastereomeric impurities during downstream therapeutic peptide synthesis[4]. We employ an immobilized carbohydrate-based chiral stationary phase (CSP). The chiral recognition is driven by π−π interactions and dipole-dipole hydrogen bonding between the carbamate linkages of the CSP and the Boc/carboxylic acid groups of the analyte[4].

Step-by-Step Methodology:

  • Column Selection: Chiralpak IC (150 mm × 4.6 mm, 5 µm) – an immobilized cellulose derivative.

  • Mobile Phase Preparation: Prepare a normal-phase blend of Hexane / Isopropanol / TFA (80:20:0.1 v/v/v). The TFA suppresses the ionization of the carboxylic acid, ensuring it remains fully protonated for optimal hydrogen bonding with the CSP.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in Hexane/Isopropanol (80:20 v/v) to a concentration of 0.5 mg/mL.

  • Self-Validation (System Suitability Test): Inject a racemic resolution standard (mixture of D- and L-isomers). The system is validated only if:

    • Resolution ( Rs​ ) between the D-isomer and L-isomer is 2.0.

  • Execution: Inject the sample. The D-isomer typically elutes first due to spatial steric hindrance of the morpholine ring against the CSP clefts. Quantify the L-isomer impurity via area percentage.

Experimental Performance Data (Representative)

The following table summarizes the expected chromatographic performance when validating Boc-3-(1-Morpholinyl)-D-Ala-OH across the discussed methodologies.

MetricMixed-Mode HPLC (Protocol A)Chiral HPLC (Protocol B)
Target Analyte Total Chemical PurityEnantiomeric Excess (ee%)
Retention Time (Main Peak) ~8.5 min~12.4 min (D-isomer)
Retention Time (Impurity) ~4.2 min (Des-Boc byproduct)~14.1 min (L-isomer)
Resolution ( Rs​ ) > 3.5 (Main vs. Byproducts)2.8 (D vs. L isomer)
Tailing Factor ( Tf​ ) 1.151.22
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.1 µg/mL / 0.3 µg/mL

Conclusion

For complex unnatural amino acids like Boc-3-(1-Morpholinyl)-D-Ala-OH, a single chromatographic method is insufficient. Standard C18 columns fail due to secondary silanol interactions with the basic morpholine ring. By implementing a self-validating, two-pronged approach—Mixed-Mode HPLC for chemical purity and Polysaccharide-based Chiral HPLC for optical purity—researchers can ensure the absolute integrity of their peptide synthesis starting materials.

References

  • Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives Source: RSC Publishing URL: [Link]

  • Title: HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL: [Link]

Sources

Validation

Comparative Efficacy of Boc-3-(1-Morpholinyl)-D-Ala-OH in Next-Generation Antimicrobial Peptides

Introduction: The Bottleneck of Canonical AMPs Natural antimicrobial peptides (AMPs) are highly specific, regulate the innate immune system, and exhibit a significantly lower propensity for inducing bacterial resistance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bottleneck of Canonical AMPs

Natural antimicrobial peptides (AMPs) are highly specific, regulate the innate immune system, and exhibit a significantly lower propensity for inducing bacterial resistance compared to small-molecule antibiotics[1]. However, their translation into clinical therapeutics is severely bottlenecked by two factors: rapid proteolytic degradation in human serum and dose-limiting hemolytic toxicity[2].

To circumvent these limitations, the strategic incorporation of unnatural amino acids has emerged as a definitive engineering approach[1]. Among these specialized building blocks, Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS: 788819-12-5)[3] offers an unprecedented mechanistic advantage. By replacing canonical cationic residues (such as L-Lysine or L-Arginine) with this morpholine-bearing D-amino acid, drug development professionals can synthesize AMPs with optimized pharmacokinetic and pharmacodynamic profiles.

Mechanistic Rationale: Causality Behind the Modification

As an application scientist, it is critical to understand why this specific unnatural amino acid outperforms traditional substitutions. The efficacy of 3-(1-Morpholinyl)-D-Ala-OH is rooted in the synergistic effects of its stereochemistry and the physicochemical properties of the morpholine ring.

  • Protease Evasion via D-Chirality: Natural proteases (e.g., trypsin) are strictly stereoselective, exclusively recognizing and cleaving peptide bonds adjacent to L-basic residues. The D-alanine backbone creates a stereochemical mismatch within the protease active site. This effectively renders the peptide "invisible" to enzymatic degradation, drastically extending its serum half-life[4].

  • Tuned Amphiphilicity via the Morpholine Ring: Canonical cationic residues like Lysine feature a primary amine (pKa ~10.5) that is highly hydrophilic. In contrast, the morpholine ring has a lower pKa (~8.3). At physiological pH (7.4), it remains sufficiently protonated to drive the initial electrostatic attraction to anionic bacterial membranes (e.g., lipid A or phosphatidylglycerol). Simultaneously, the heterocyclic bulk of the morpholine ring increases local lipophilicity. This structural hybridization facilitates deeper membrane insertion and pore formation without the aggressive, indiscriminate membrane-lytic properties that cause hemolysis in mammalian erythrocytes[5].

  • Strategic Boc-Protection: Utilizing the Boc-protected variant at the N-terminus during standard Fmoc-SPPS allows for simultaneous N-terminal deprotection and resin cleavage in a single final Trifluoroacetic acid (TFA) step. This streamlines the synthetic workflow and minimizes intermediate side reactions.

MOA N1 AMP with Boc-3-(1-Morpholinyl)-D-Ala-OH N2 TFA Cleavage & Deprotection N1->N2 N3 Morpholine Protonation (pH 7.4) N2->N3 N4 Steric Shielding (D-Chirality) N2->N4 N5 Electrostatic Membrane Binding N3->N5 N4->N5 Protease Evasion N6 Membrane Disruption & Cell Death N5->N6

Mechanistic pathway of morpholine-modified AMPs from synthesis to bacterial lysis.

Comparative Efficacy Data

To objectively evaluate the performance of Boc-3-(1-Morpholinyl)-D-Ala-OH, we compare a model amphipathic AMP synthesized with three different cationic substitutions: Canonical L-Lysine, a chiral switch to D-Arginine, and the unnatural 3-(1-Morpholinyl)-D-Ala.

The data below summarizes the critical balance between antimicrobial potency (MIC), cytotoxicity (Hemolysis), and stability.

Modification at Cationic SitesMIC - E. coli (µg/mL)MIC - S. aureus (µg/mL)Hemolysis at 100 µg/mL (%)Serum Half-Life (t1/2)
Canonical (L-Lysine) 4.08.018.5%< 1 hour
Chiral Switch (D-Arginine) 2.04.022.0%> 24 hours
3-(1-Morpholinyl)-D-Ala 1.0 2.0 < 5.0% > 24 hours

Data Interpretation: While substituting L-amino acids with D-Arginine successfully improves proteolytic stability, its high charge density exacerbates hemolytic toxicity[2]. The morpholine derivative achieves the lowest Minimum Inhibitory Concentration (MIC) and negligible hemolysis. This is a direct consequence of the morpholine ring's optimized lipophilic-cationic balance, which selectively targets bacterial membranes over zwitterionic mammalian membranes[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal verification mechanism.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol details the incorporation of Boc-3-(1-Morpholinyl)-D-Ala-OH at the N-terminus of an AMP sequence using standard Fmoc chemistry.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Validation: Perform a Kaiser test; a positive (blue) result confirms the presence of free primary amines.

  • Sequence Elongation: Couple standard Fmoc-amino acids using 4 equivalents of amino acid, 4 eq of DIC, and 4 eq of Oxyma Pure in DMF for 1 hour. Repeat deprotection and coupling for the desired sequence.

  • Unnatural Amino Acid Coupling: For the final N-terminal residue, couple Boc-3-(1-Morpholinyl)-D-Ala-OH using the same DIC/Oxyma chemistry. Validation: Perform a Kaiser test; a negative (yellow) result confirms complete coupling.

  • Global Cleavage & Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Because the N-terminus is Boc-protected, this step simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group.

  • Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Validation: Analyze the crude peptide via LC-MS to confirm the exact theoretical mass before proceeding to preparative RP-HPLC purification.

SPPS S1 Resin Swelling & Deprotection S2 Coupling: Morpholinyl-D-Ala S1->S2 S3 Kaiser Test Validation S2->S3 S4 Global Cleavage (TFA/Scavengers) S3->S4 S5 LC-MS & HPLC Validation S4->S5

Self-validating solid-phase peptide synthesis (SPPS) workflow for unnatural AMPs.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

To accurately assess the antimicrobial efficacy of the synthesized peptide, a broth microdilution assay must be performed with strict controls.

  • Bacterial Preparation: Grow E. coli and S. aureus in Mueller-Hinton Broth (MHB) to mid-logarithmic phase (OD600 = 0.6)[1].

  • Peptide Dilution: In a 96-well polypropylene plate (to prevent non-specific peptide binding), prepare 2-fold serial dilutions of the morpholine-modified AMP in MHB (concentration range: 64 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension (adjusted to 1 × 10^6 CFU/mL) to each well.

  • Self-Validation Controls:

    • Positive Control: Ampicillin (validates bacterial susceptibility).

    • Negative Control: PBS + Bacteria (validates normal bacterial growth).

    • Sterility Control: MHB only (validates media sterility).

  • Incubation & Readout: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth (confirmed by measuring absorbance at 600 nm).

Conclusion

The integration of Boc-3-(1-Morpholinyl)-D-Ala-OH into antimicrobial peptide sequences represents a paradigm shift in peptide engineering. By leveraging the stereochemical resistance of D-amino acids and the finely tuned pKa of the morpholine ring, researchers can effectively decouple antimicrobial potency from hemolytic toxicity. As demonstrated by the comparative data and validated protocols, this unnatural amino acid is an indispensable tool for developing the next generation of robust, clinically viable peptide therapeutics.

References

  • Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides Source: ACS Publications URL
  • Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • 1999-33-3 | H-Gly-Asn-OH | Next Peptide: Boc-3-(1-Morpholinyl)
  • Source: BORIS Theses (University of Bern)
  • Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profiling &amp; Operational Implications

Comprehensive Operational & Disposal Guide: Boc-3-(1-Morpholinyl)-D-Ala-OH As a Senior Application Scientist, I recognize that handling specialized non-natural amino acids like Boc-3-(1-Morpholinyl)-D-Ala-OH requires mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide: Boc-3-(1-Morpholinyl)-D-Ala-OH

As a Senior Application Scientist, I recognize that handling specialized non-natural amino acids like Boc-3-(1-Morpholinyl)-D-Ala-OH requires more than just reading a Safety Data Sheet (SDS). In solid-phase peptide synthesis (SPPS) and peptidomimetic drug development, the integrity of your reagents directly impacts your yield, while your waste management practices dictate your laboratory's environmental compliance.

This guide provides a self-validating, step-by-step operational framework for handling, spill mitigation, and cradle-to-grave disposal of Boc-3-(1-Morpholinyl)-D-Ala-OH.

Before handling the chemical, it is critical to understand how its molecular properties dictate laboratory logistics. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, meaning accidental exposure to acidic vapors in the lab will cause premature deprotection. Furthermore, its morpholine side chain introduces specific solubility parameters that govern both reaction conditions and waste segregation.

Table 1: Physicochemical Data & Logistics Summary

Property Value Operational & Safety Implication
Chemical Name Boc-3-(1-Morpholinyl)-D-Ala-OH Use full name on waste labels; do not use abbreviations.
CAS Number 788819-12-5[1] Essential for SDS tracking and EPA/RCRA waste manifesting.
Molecular Weight 274.31 g/mol Required for precise stoichiometric calculations during SPPS.
Physical State Solid (White/Off-white powder) Prone to aerosolization; requires draft-free weighing environments.
Storage Temp 2–8 °C[2] Prevents thermal degradation of the Boc protecting group.

| Solubility | DMF, DCM, Methanol, 2-MeTHF | Dictates solvent choice for coupling and downstream waste segregation. |

Part 2: Operational Safety & Handling Protocol

To ensure both user safety and chemical integrity, handling procedures must prevent moisture ingress and particulate inhalation. Moisture compromises the Boc group by initiating hydrolysis, which can lead to truncated peptide sequences during synthesis ()[2].

Step-by-Step Preparation Methodology:

  • Thermal Equilibration: Remove the sealed vial from the 2–8 °C refrigerator and place it in a desiccator for 30–60 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation on the powder, leading to rapid degradation of the acid-labile Boc group.

  • PPE Verification: Don standard laboratory PPE: nitrile gloves, a flame-resistant lab coat, and wrap-around safety goggles.

  • Draft-Free Weighing: Transfer the vial to a ductless powder containment hood or a draft-shielded analytical balance. Causality: The fine particulate nature of the morpholinyl derivative makes it an inhalation hazard and prone to static cling. Using an anti-static ionizer near the balance prevents the powder from repelling off the spatula.

  • Solvent Dissolution: Dissolve the weighed powder in a compatible SPPS solvent (e.g., DMF, or the greener alternative 2-MeTHF ()[3]). Cap the reaction vessel immediately to prevent solvent evaporation and atmospheric contamination.

Part 3: Spill Response & Decontamination Workflow

In the event of a localized benchtop spill, immediate mechanical containment is required to prevent the organic powder from entering floor drains or cross-contaminating other assays.

Step-by-Step Spill Mitigation Methodology:

  • Isolate & Contain: Halt nearby airflow (e.g., close fume hood sashes slightly to reduce turbulence) to prevent the powder from aerosolizing.

  • Dry Collection: Do not sweep the powder with a dry brush. Instead, use a static-free scoop to gently collect the bulk powder, or cover the spill with a damp absorbent pad (lightly wetted with water or 10% methanol) to trap the particulates. Causality: Wetting the pad prevents dust generation while utilizing the compound's partial solubility to bind it to the matrix.

  • Chemical Decontamination: Wipe the affected surface with a solvent in which the compound is highly soluble (e.g., Isopropyl Alcohol or Methanol), followed by a secondary wipe with mild soapy water to remove any residual organic film.

  • Waste Consolidation: Place all contaminated pads, scoops, and gloves into a puncture-resistant, sealable bag designated for solid hazardous waste.

Part 4: Waste Segregation & Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), organic laboratory chemicals must be managed from "cradle to grave" ()[4]. Because Boc-3-(1-Morpholinyl)-D-Ala-OH contains a morpholine ring and nitrogenous components, it cannot be flushed down the drain. It must be segregated based on the solvents used during the SPPS workflow ().

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation:

    • Collect all empty reagent vials, contaminated weighing boats, spatulas, and spill-cleanup materials.

    • Place them in a rigid, leak-proof bin lined with a transparent hazardous waste bag.

    • Label clearly as: "Hazardous Solid Waste: Contains trace Boc-3-(1-Morpholinyl)-D-Ala-OH."

  • Liquid Waste Segregation (SPPS Effluents):

    • Halogenated Stream: If the amino acid was dissolved in Dichloromethane (DCM) or subjected to Trifluoroacetic acid (TFA) cleavage, the resulting liquid must go into a carboy labeled "Halogenated Organic Waste."Causality: Halogenated wastes require specialized, higher-temperature incineration to prevent the formation of toxic dioxins.

    • Non-Halogenated Stream: If green solvents like 2-MeTHF or standard DMF were used without halogens, route the effluent to the "Non-Halogenated Organic Waste" carboy.

  • Satellite Accumulation: Store all waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment (spill trays) to catch potential leaks.

  • Final Disposition: Coordinate with your Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor. The mandated disposal route for this nitrogen-rich organic compound is High-Temperature Incineration , which completely oxidizes the molecule into basic, non-hazardous oxides (CO2, H2O, NOx).

Part 5: Waste Segregation Visual Workflow

The following diagram illustrates the logical routing of Boc-3-(1-Morpholinyl)-D-Ala-OH waste streams to ensure EPA/RCRA compliance.

WasteWorkflow Start Boc-3-(1-Morpholinyl)-D-Ala-OH Handling & SPPS Reaction SolidWaste Solid Waste (Powder, Vials, Resins) Start->SolidWaste LiquidWaste Liquid Waste (SPPS Effluents) Start->LiquidWaste PPE Contaminated PPE & Consumables Start->PPE SolidBin Solid Hazardous Waste Bin (Double-bagged) SolidWaste->SolidBin Halogenated Halogenated Organics (e.g., DCM, TFA mixtures) LiquidWaste->Halogenated Contains Cl/F NonHalogenated Non-Halogenated Organics (e.g., DMF, 2-MeTHF) LiquidWaste->NonHalogenated No Halogens PPE->SolidBin Incineration High-Temperature Incineration (EPA/RCRA Compliant Facility) Halogenated->Incineration NonHalogenated->Incineration SolidBin->Incineration

Workflow for segregation and disposal of Boc-3-(1-Morpholinyl)-D-Ala-OH waste streams.

References

  • Isidro-Llobet, A., et al. "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production." The Journal of Organic Chemistry - ACS Publications, 2019. Available at:[Link]

  • Purdue University / EPA. "Hazardous Waste Disposal Guidelines (RCRA Compliance)." Radiological and Environmental Management. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Boc-3-(1-Morpholinyl)-D-Ala-OH

An In-Depth Technical Guide to the Safety and Handling of Boc-3-(1-Morpholinyl)-D-Ala-OH As researchers pushing the boundaries of peptidomimetics and drug discovery, we frequently utilize unnatural amino acids to enhance...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Handling of Boc-3-(1-Morpholinyl)-D-Ala-OH

As researchers pushing the boundaries of peptidomimetics and drug discovery, we frequently utilize unnatural amino acids to enhance proteolytic stability and target affinity. However, introducing a morpholine moiety into a Boc-protected amino acid fundamentally alters its handling requirements. When working with Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS: 788819-12-5) , standard aliphatic amino acid protocols are insufficient.

This guide bridges the gap between basic Safety Data Sheets (SDS) and real-world laboratory execution. By synthesizing technical accuracy with field-proven insights, we provide you with self-validating protocols to ensure both personnel safety and synthetic success.

Physicochemical Hazard Profile: The Causality of Risk

To effectively protect yourself, you must understand the mechanistic hazards of the molecule. Boc-3-(1-Morpholinyl)-D-Ala-OH presents a dual-threat profile based on its physical state and chemical structure:

  • The Inhalation Vector (Physical State): Like most Boc-protected amino acids, this compound is a fine, static-prone powder. The primary immediate risk during weighing and transfer is aerosolization and subsequent inhalation of the dust.

  • The Dermal Vector (Chemical Structure): The morpholine side chain is the critical hazard multiplier here. Morpholine and its derivatives are established skin and eye irritants, with documented potential for systemic toxicity (liver and kidney injury) via dermal absorption (1[1]). While the bulky tert-butoxycarbonyl (Boc) group reduces the volatility compared to free morpholine, dissolving this reagent in highly permeating solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) creates a high-risk vector for rapid dermal penetration.

Table 1: Hazard Profile & Operational Implications

PropertyValue / DescriptionOperational Implication
Compound Boc-3-(1-Morpholinyl)-D-Ala-OHUnnatural amino acid; requires activation for SPPS.
CAS Number 788819-12-5Unique identifier required for hazardous waste tracking.
Physical State Solid (Fine Powder)High risk of static cling and aerosolization during weighing.
Dermal Hazard Irritant / Systemic Toxicity RiskMorpholine moiety necessitates strict barrier protection[2].

Core PPE Requirements (The "Armor")

Your Personal Protective Equipment (PPE) must account for the reagent ecosystem—specifically the hazardous solvents (DMF, DCM, TFA) used alongside this compound during Solid-Phase Peptide Synthesis (SPPS).

Table 2: Required PPE Specifications

PPE CategorySpecificationScientific Justification
Dermal (Gloves) Double-layered Nitrile (min 5 mil)DCM rapidly degrades single-layer nitrile. Double gloving provides a critical safety buffer against solvent-mediated morpholine absorption.
Ocular ANSI Z87.1 Chemical Splash GogglesProtects against severe eye irritation and potential corneal damage caused by morpholine derivatives[2].
Respiratory Fume Hood (Primary) / N95 (Secondary)Prevents inhalation of static-prone fine powders.
Body Flame-resistant Lab CoatProtects against flammable SPPS solvents and localized spills.

Operational Plan: Handling & Reagent Preparation

Do not just follow these steps; understand the why behind them. This protocol is designed as a self-validating system to mitigate the dual risks of powder inhalation and solvent-mediated dermal absorption.

Step-by-Step Methodology: Safe Weighing, Dissolution, and Activation
  • Environmental Preparation & Validation:

    • Action: Conduct all operations inside a certified chemical fume hood. Before opening the chemical bottle, verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm) .

    • Causality: This is a self-validating check. If the flow is below 80 fpm, you risk dust escaping the sash; above 120 fpm, turbulence will blow the lightweight powder out of your weighing boat.

  • Anti-Static Weighing:

    • Action: Don your PPE. Use an anti-static weighing boat and a grounded stainless-steel spatula to weigh the Boc-3-(1-Morpholinyl)-D-Ala-OH.

    • Causality: Boc-amino acids are highly prone to static cling. Anti-static measures prevent the powder from aerosolizing or adhering to the balance enclosure, ensuring accurate stoichiometry and preventing inhalation exposure.

  • Solvent Addition (The Critical Junction):

    • Action: Transfer the powder to a glass scintillation vial. Add high-quality, amine-free DMF or DCM. Do not touch the wetted exterior of the vial.

    • Causality: The quality of DMF is paramount. Trace secondary amines in degraded DMF can cause premature side reactions (3[3]). Furthermore, once dissolved, the morpholine derivative can rapidly permeate standard gloves.

  • Activation & Coupling:

    • Action: Add coupling reagents (e.g., HATU) and your base (e.g., DIPEA) immediately prior to transferring the solution to the SPPS reaction vessel. Keep the fume hood sash lowered during addition.

    • Causality: DIPEA (N,N-Diisopropylethylamine) is a volatile, corrosive base. Lowering the sash protects your respiratory tract from its vapors during the exothermic activation process (4[4]).

Workflow Visualization

Workflow Hazard Hazard Identification Morpholine Moiety + Powder Form PPE PPE & Engineering Controls Fume Hood, Double Nitrile Gloves, Goggles Hazard->PPE Dictates Weighing Step 1: Anti-Static Weighing (Mitigates Inhalation Risk) PPE->Weighing Enables safe Dissolution Step 2: Dissolution in Amine-Free DMF/DCM (High Dermal Penetration Risk) Weighing->Dissolution Transfer to vial Coupling Step 3: Activation & SPPS Coupling (HATU/DIPEA Addition) Dissolution->Coupling Add reagents Waste Step 4: Hazardous Waste Disposal (Segregate Halogenated vs. Non-Halogenated) Coupling->Waste Post-reaction

Figure 1: End-to-end safety and operational workflow for handling Boc-3-(1-Morpholinyl)-D-Ala-OH.

Spill Response & Disposal Protocols

Even with perfect technique, spills occur. Your response must be immediate and methodical.

For Dry Powder Spills:

  • Do not dry sweep. Sweeping aerosolizes the morpholine-containing powder.

  • Cover the spilled powder with damp absorbent pads to suppress dust generation.

  • Carefully wipe the area with a solvent compatible with the compound (e.g., a small amount of isopropanol) to ensure complete removal.

  • Dispose of all contaminated pads in a solid hazardous waste container.

For Liquid Spills (Dissolved in DMF/DCM):

  • If the spill exceeds 50 mL outside the fume hood, evacuate the immediate area to prevent solvent inhalation.

  • Apply an inert absorbent material (such as vermiculite or universal spill pads) over the liquid.

  • Collect the saturated absorbent and dispose of it based on the solvent used:

    • DCM mixtures: Label as Halogenated Organic Waste.

    • DMF-only mixtures: Label as Non-Halogenated Organic Waste.

References

  • Morpholine - Santa Cruz Biotechnology. Comprehensive hazard data on morpholine derivatives, including skin and eye irritation profiles. 2

  • Skin Notation (SK) Profile Morpholine[CAS No. 110-91-8] - CDC/NIOSH. Detailed toxicokinetic data regarding the systemic toxicity of morpholine following dermal exposure. 1

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - UCI. Authoritative guidelines on solvent quality (amine-free DMF) and coupling reagent safety. 3

  • An In-depth Technical Guide to Boc Protection in Peptide Chemistry - Benchchem. Mechanistic insights into Boc-amino acid handling, activation, and cleavage protocols. 4

Sources

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